molecular formula C20H38N2O3S B14479928 Einecs 276-111-5 CAS No. 67952-66-3

Einecs 276-111-5

Cat. No.: B14479928
CAS No.: 67952-66-3
M. Wt: 386.6 g/mol
InChI Key: SMZNRMYICJJMOO-UHFFFAOYSA-N
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Description

Contextualization within Coordination Chemistry and Ruthenium Complexes Research

Coordination chemistry involves the study of compounds consisting of a central metal atom or ion bonded to surrounding molecules or anions, known as ligands. Tetrasodium (B8768297) Tris(Bathophenanthroline Disulfonate)Ruthenium(II), also known as Ru(bps)₃, is a coordination compound featuring a central Ruthenium(II) ion. wikipedia.orgwikiwand.com Ruthenium, a rare transition metal from the platinum group, is a cornerstone of modern coordination chemistry. americanelements.com Its complexes, particularly Ruthenium(II) polypyridyl complexes, have been the focus of intense investigation for their unique photophysical and electrochemical properties. rsc.orgresearchgate.net

These properties, which include strong luminescence and stability, make them valuable in a variety of research applications. Ru(bps)₃ is part of the extensive phenanthroline series of coordination compounds and is notable for its water solubility, a trait conferred by the sulfonate groups on the ligands. wikipedia.orgwikiwand.com This solubility is a key factor in its use in biochemical applications, such as a fluorescent protein dye in proteomic studies. wikipedia.orgresearchgate.net The octahedral geometry created by the three bidentate ligands around the central ruthenium ion is a common and stable arrangement for such complexes. researchgate.net

Significance of Ligand Design in Coordination Chemistry Research

The properties and reactivity of a coordination complex are fundamentally dictated by the nature of the ligands bound to the metal center. nih.gov Ligand design is therefore a critical aspect of coordination chemistry, allowing for the fine-tuning of a complex's electronic, optical, and chemical characteristics. nih.gov In Tetrasodium Tris(Bathophenanthroline Disulfonate)Ruthenium(II), the ligand is bathophenanthroline (B157979) disulfonate (BPS). nih.gov

BPS is a derivative of phenanthroline, modified with sulfonate (SO₃⁻) groups. nih.gov These negatively charged groups render the entire complex highly soluble in water, a crucial property for biological and aqueous-phase applications. nih.govacs.org The bathophenanthroline framework itself provides a rigid, bidentate coordination site that forms a stable chelate with the Ruthenium(II) ion. The electronic properties of the polypyridyl ligand system are responsible for the compound's characteristic metal-to-ligand charge transfer (MLCT) absorptions, which are fundamental to its use in photosensitization and as a fluorescent probe. electrochemsci.orgnih.gov Research has shown that modifications to the ligands, such as the introduction of different functional groups, can systematically alter the photophysical and electrochemical properties of the resulting ruthenium complexes. nih.govresearchgate.net

Overview of Academic Research Trajectories for Ruthenium-Based Coordination Compounds

Academic research into ruthenium-based coordination compounds has followed several major trajectories, driven by their versatile and tunable properties. Initially explored for their fundamental photophysical and electron-transfer characteristics, the applications for Ruthenium(II) polypyridyl complexes have expanded significantly. rsc.orgresearchgate.net

One major area of research is in the development of probes and imaging agents for biological systems. rsc.orgresearchgate.net The strong luminescence of compounds like Ru(bps)₃ allows for highly sensitive detection of biomolecules, such as proteins in gel electrophoresis. wikipedia.orgresearchgate.net Another significant research path involves their use as photosensitizers. In this role, the ruthenium complex absorbs light and transfers the energy to other molecules, a process that is key to applications like dye-sensitized solar cells (DSSCs) and photodynamic therapy (PDT). electrochemsci.orgrsc.org Researchers are continually designing new ruthenium complexes with tailored absorption spectra and excited-state lifetimes to improve efficiency in these areas. researchgate.netrsc.org Furthermore, the ability of these complexes to interact with and bind to DNA has opened avenues for their investigation as potential therapeutic agents. nih.govrsc.org The ongoing development focuses on creating complexes with enhanced properties, such as improved quantum yields, better stability, and specific targeting capabilities in biological environments. rsc.orgacs.org

Interactive Data Table: Physicochemical Properties

PropertyValueSource
Chemical Formula C₇₂H₄₂N₆Na₄O₁₈RuS₆ wikipedia.org
Molar Mass 1664.54 g·mol⁻¹ wikipedia.org
Appearance Clear to Dark Brown Liquid americanelements.com
Common Synonyms RuBPS, Ruby stain, Rubin stain americanelements.comchemicalbook.com
Excitation Wavelengths Can be excited by UV (e.g., 302 nm) and visible light (e.g., 488 nm, 532 nm lasers) researchgate.net

Interactive Data Table: Research Findings on Related Ruthenium(II) Polypyridyl Complexes

Research AreaFindingComplex TypeSource
Photosensitization Complexes with phenanthroline-disulphonic acid ligands exhibited broad metal-to-ligand charge transfer (MLCT) absorption bands between 510-531 nm.[Ru(L1)(L2)(NCS)₂] type electrochemsci.org
DNA Binding Dppn-containing ruthenium complexes showed strong DNA interaction with binding constants (Kb) in the order of 10⁵-10⁶ M⁻¹, suggesting intercalation as a likely binding mode.[Ru(dmbpy)(dppn)₂]²⁺ rsc.org
Electrochemistry The Ru(II)/Ru(III) oxidation potential is a key electrochemical property, with values around +0.93 to +1.13 V vs Ag/AgCl being typical for various polypyridyl complexes.[Ru(S-Sbpy)(bpy)₂]²⁺ researchgate.netresearchgate.net
Luminescence Excited-state lifetimes for Ru(II) polypyridyl complexes are ligand-dependent and typically fall within the range of 0.56 µs to 1.5 µs in acetonitrile.[Ru(bpy)₂L]²⁺ type researchgate.net

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

67952-66-3

Molecular Formula

C20H38N2O3S

Molecular Weight

386.6 g/mol

IUPAC Name

2-dodecylbenzenesulfonic acid;ethane-1,2-diamine

InChI

InChI=1S/C18H30O3S.C2H8N2/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;3-1-2-4/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);1-4H2

InChI Key

SMZNRMYICJJMOO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O.C(CN)N

Origin of Product

United States

Advanced Synthetic Methodologies and Mechanistic Investigations of Tetrasodium Tris Bathophenanthroline Disulfonate Ruthenium Ii

Chelation Chemistry and Ligand-Metal Coordination Synthesis

The synthesis of Tetrasodium (B8768297) Tris(Bathophenanthroline Disulfonate)Ruthenium(II), a notable coordination compound, is fundamentally governed by the principles of chelation chemistry, where a polydentate ligand binds to a central metal ion. wikipedia.org In this complex, the ruthenium(II) ion is coordinated by three bathophenanthroline (B157979) disulfonate ligands.

Rational Design of Bathophenanthroline Disulfonate Ligands

The design of bathophenanthroline disulfonate (BPS) ligands is a critical aspect that dictates the properties and functionality of the resulting ruthenium complex. acs.org BPS is a derivative of phenanthroline, modified with phenyl and sulfonate groups. nih.gov The sulfonate groups confer high water solubility to the ligand and the final complex, a crucial feature for applications in aqueous media. sigmaaldrich.comchemimpex.com The bulky phenyl groups on the phenanthroline backbone influence the steric and electronic properties of the ligand, which in turn affects the coordination geometry and photophysical characteristics of the ruthenium complex. acs.org

The rational design of these ligands can be guided by computational methods, such as Density Functional Theory (DFT), to predict the geometric and electronic structures of the resulting complexes. researchgate.net These theoretical studies can help in understanding the metal-ligand interactions and in tailoring the ligand structure to achieve desired properties in the final complex. nih.gov

Table 1: Properties of Bathophenanthroline Disulfonate Ligand

Property Value Reference
IUPAC Name 4,7-Diphenyl-1,10-phenanthrolinedisulfonic acid nih.gov
Molecular Formula C₂₄H₁₆N₂O₆S₂ nih.gov
Molecular Weight 492.5 g/mol nih.gov

| Key Feature | High water solubility due to sulfonate groups | sigmaaldrich.comchemimpex.com |

Optimization of Coordination Reaction Parameters for Complex Formation

The formation of the tris-chelate ruthenium(II) complex involves the reaction of a ruthenium precursor, typically a ruthenium(II) or ruthenium(III) salt, with three equivalents of the bathophenanthroline disulfonate ligand. The optimization of reaction parameters is crucial for achieving high yields and purity of the desired complex.

Several factors influence the outcome of the coordination reaction:

Solvent: The choice of solvent is critical. While water is often used due to the solubility of the ligand, co-solvents or different solvent systems can be employed to modulate the reaction kinetics and solubility of intermediates. nih.gov

Temperature: The reaction is typically carried out at elevated temperatures to overcome the kinetic inertness often associated with ruthenium(II) complexes. Microwave-assisted heating has been shown to significantly reduce reaction times. whiterose.ac.uk

pH: The pH of the reaction medium can affect the protonation state of the ligand and the stability of the ruthenium precursor, thereby influencing the reaction rate and yield.

Reaction Time: Sufficient reaction time is necessary to ensure the complete formation of the thermodynamically stable tris-chelate complex.

A study on the formation of similar ruthenium(II) polypyridyl complexes highlighted the importance of controlling the reaction stoichiometry and conditions to favor the formation of the desired tris-chelated product over bis-chelated or other species. core.ac.uk

Table 2: Exemplary Reaction Parameters for Ruthenium(II) Polypyridyl Complex Synthesis

Parameter Condition Rationale
Ruthenium Precursor RuCl₃·xH₂O Common and commercially available starting material. nih.gov
Ligand-to-Metal Ratio >3:1 To ensure complete formation of the tris-complex.
Solvent Ethanol/Water mixture Balances solubility of reactants and intermediates.
Temperature Reflux Provides energy to overcome activation barriers. whiterose.ac.uk

| Atmosphere | Inert (e.g., Argon) | Prevents oxidation of Ru(II) during synthesis. |

Novel Synthetic Routes for Ruthenium(II) Coordination Compounds

Recent research has focused on developing more sustainable and efficient synthetic methods for ruthenium complexes, moving away from traditional solvent-based, high-temperature reactions.

Green Chemistry Principles in Ruthenium Complex Synthesis

The application of green chemistry principles aims to reduce the environmental impact of chemical syntheses. For ruthenium complexes, this includes the use of less hazardous solvents, reduction of waste, and energy-efficient reaction conditions. mdpi.com Microwave-assisted synthesis is a prime example of a green chemistry approach, as it can significantly shorten reaction times and often leads to higher yields with reduced side products. whiterose.ac.uk The use of water as a solvent, where possible, is another key aspect of green synthesis. mdpi.com

Mechanochemical Synthesis Approaches for Coordination Polymers

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free or low-solvent alternative for the synthesis of coordination compounds. irb.hr This technique involves grinding the solid reactants together, often with a small amount of liquid (liquid-assisted grinding), to promote the reaction. irb.hr Mechanochemical methods have been successfully applied to the synthesis of various coordination polymers and have the potential to be adapted for the synthesis of discrete molecular complexes like Tetrasodium Tris(Bathophenanthroline Disulfonate)Ruthenium(II). rsc.orgiaea.orgnih.govfrontiersin.org This approach is not only environmentally friendly but can also lead to the formation of novel structures or phases that are not accessible through solution-based methods. irb.hr

Table 3: Comparison of Synthetic Routes

Synthetic Route Advantages Disadvantages
Conventional Solution Synthesis Well-established, good for crystal growth. High energy consumption, use of organic solvents, long reaction times.
Microwave-Assisted Synthesis Rapid, energy-efficient, often higher yields. whiterose.ac.uk Requires specialized equipment.

| Mechanochemical Synthesis | Solvent-free or low-solvent, energy-efficient, can produce novel structures. irb.hr | May not be suitable for all complexes, can produce amorphous products. |

Elucidation of Reaction Mechanisms in Complex Formation

Understanding the reaction mechanism is crucial for optimizing the synthesis and controlling the properties of the final product. The formation of ruthenium(II) polypyridyl complexes is generally believed to proceed through a stepwise substitution of ligands. rsc.orgrsc.org

For the formation of Tetrasodium Tris(Bathophenanthroline Disulfonate)Ruthenium(II), the mechanism likely involves the sequential coordination of the three bidentate BPS ligands to the ruthenium center. The initial steps involve the formation of mono- and bis-chelated intermediates, [Ru(BPS)(H₂O)₄] and [Ru(BPS)₂(H₂O)₂], before the final tris-chelated complex, [Ru(BPS)₃]⁴⁻, is formed. acs.org

Kinetic studies on analogous systems suggest that the rate-determining step can be the dissociation of a solvent molecule from the ruthenium coordination sphere, following an interchange dissociative (Id) mechanism. acs.org The nature of the entering ligand and the other ligands already coordinated to the ruthenium center can significantly influence the reaction rates. nih.gov Spectroscopic techniques, such as UV-Vis and NMR spectroscopy, can be used to monitor the reaction progress and identify intermediate species, providing valuable insights into the reaction pathway. nih.gov

Kinetic and Thermodynamic Studies of Coordination Pathways

The formation of tris-chelate ruthenium(II) complexes from a ruthenium precursor, typically RuCl₃·xH₂O or a solvated Ru(II) species, and three equivalents of a bidentate ligand like bathophenanthroline disulfonate proceeds through a stepwise coordination pathway. researchgate.net This process involves the sequential formation of mono-, bis-, and finally the tris-chelated species.

[Ru(L)Cl₅]²⁻ → [Ru(L)(L)Cl₄]⁻ → [Ru(L)(L)(L)Cl₃] → [Ru(L)₃]²⁺ (where L = bidentate ligand)

Kinetic studies on analogous Ru(II) polypyridyl systems reveal that the rates of these substitution reactions are highly dependent on experimental conditions such as solvent, temperature, and the nature of the entering and leaving ligands. frontiersin.orgkg.ac.rs The substitution of water or chloride ligands by the nitrogen donor atoms of the polypyridyl ligand is the fundamental kinetic process. Research on related complexes, such as [Ru(terpy)(N^N)Cl]⁺, shows that the reactivity is strongly influenced by the electronic and steric properties of the spectator ligands. frontiersin.org

The mechanism of ligand substitution in these octahedral complexes is often associative in nature. researchgate.netnih.gov This is supported by studies on related systems that show negative entropies of activation, indicating an ordered transition state where the incoming ligand associates with the complex before the leaving group departs. nih.gov The rate of reaction can also be influenced by the nucleophilicity of the entering ligand. For instance, studies have shown that nitrogen-donor nucleophiles can react significantly faster than sulfur-donor nucleophiles in substituting a labile aqua ligand on a Ru(II) center. kg.ac.rs

Table 1: Comparative Kinetic Data for Ligand Substitution in Analogous Ru(II) Complexes Data presented is for analogous systems to illustrate general kinetic principles.

Reacting Complex SystemEntering LigandRate Constant (k)ConditionsReference
[Ru(terpy)(en)(H₂O)]²⁺5'-GMP~4x faster than L-CysAqueous solution, pseudo-first-order kg.ac.rs
[Ru(terpy)(phen)Cl]⁺H₂OSlower than en complexAqueous solution frontiersin.org
cis-[Ru(bpy)₂(CO)₂]²⁺CH₃CNStepwise photodissociationAcetonitrile, photoirradiation semanticscholar.org
[Ru(TPA)(diimine)]²⁺AcetonitrileIrreversible dissociationThermal reaction, interchange associative nih.gov

Stereochemical Control and Isomerization Mechanisms

The octahedral geometry of tris-chelate complexes like Tetrasodium Tris(Bathophenanthroline Disulfonate)Ruthenium(II) results in metal-centered chirality. The complex exists as a racemic mixture of two non-superimposable mirror images, designated as delta (Δ) and lambda (Λ) enantiomers. sxu.edu.cndcu.ie The development of methods to control this stereochemistry is a significant goal in coordination chemistry, as the absolute configuration at the metal center can be crucial for applications in molecular recognition and catalysis. nih.gov

One major strategy for stereochemical control is the use of chiral auxiliaries. In this approach, a chiral ligand is first coordinated to the ruthenium center to direct the subsequent addition of the achiral polypyridyl ligands in a diastereoselective manner. nih.govcolab.ws The chiral auxiliary establishes a preferred absolute configuration (Δ or Λ) at the metal center, and after the desired tris-chelate complex is formed, the auxiliary can be removed without loss of the induced chirality. nih.gov The choice of solvent can also strongly influence the diastereoselectivity of these reactions, with aprotic, less polar solvents often yielding better results. colab.ws

Once formed, the chiral [Ru(L)₃]²⁺ complexes are generally substitutionally inert but can undergo racemization, the process by which one enantiomer converts into the other, typically at elevated temperatures or upon photoirradiation. sxu.edu.cnrsc.org The two primary proposed intramolecular mechanisms for this isomerization are non-dissociative twists:

Bailar Twist: This mechanism involves a twisting motion through a trigonal prismatic transition state. sxu.edu.cncolab.ws

Rây-Dutt Twist: This pathway proceeds via a rhombic twist, also through a trigonal prismatic intermediate, but with a different ligand trajectory. sxu.edu.cncolab.ws

Theoretical studies on analogous complexes like [Ru(bpy)₃]²⁺ and [Ru(phen)₃]²⁺ suggest that the Rây-Dutt twist is energetically more favorable than the Bailar twist, although both pathways have high activation barriers, explaining the thermal stability of these complexes against racemization. sxu.edu.cn Isomerization can also occur through a dissociative pathway, where one end of a chelate ligand detaches to form a five-coordinate intermediate, which can then re-attach to form either the original or the inverted stereoisomer. nih.gov The rate of racemization has been found to be highly dependent on the solvent, indicating its role in stabilizing the transition state. rsc.org

Table 2: Proposed Isomerization Mechanisms for Tris-Chelate Complexes

Mechanism NameTransition State GeometryDescriptionReference
Bailar Twist Trigonal PrismaticIntramolecular rearrangement where one triangular face of the octahedron twists relative to the other. sxu.edu.cncolab.ws
Rây-Dutt Twist Trigonal PrismaticAn alternative intramolecular twist pathway, often calculated to have a lower activation energy than Bailar. sxu.edu.cncolab.ws
Dissociative Five-CoordinateInvolves the cleavage of one metal-ligand bond, allowing for rearrangement before re-coordination. nih.govresearchgate.net

Catalytic Processes and Mechanistic Pathways Involving Tetrasodium Tris Bathophenanthroline Disulfonate Ruthenium Ii

Homogeneous Catalysis Research

In the realm of homogeneous catalysis, ruthenium complexes are known for their ability to activate small molecules and facilitate a wide range of organic transformations. The catalytic behavior of complexes like Tetrasodium (B8768297) Tris(Bathophenanthroline Disulfonate)Ruthenium(II) is intricately linked to the dynamics of their catalytic cycles and the nature of the ligands.

Investigation of Catalytic Cycles and Intermediates

The catalytic activity of ruthenium(II) complexes often involves the metal center cycling between different oxidation states. A plausible catalytic cycle for ruthenium(II)-catalyzed C-H oxygenation, for instance, commences with a C-H activation step by a ruthenium(II) complex to form a ruthena(II)cycle intermediate. d-nb.info This intermediate is then oxidized by an external oxidant to a ruthenium(IV) species. d-nb.info Subsequent reductive elimination from this high-valent intermediate forms the desired product and regenerates the active ruthenium(II) catalyst. d-nb.info

While specific studies on the catalytic cycle of Tetrasodium Tris(Bathophenanthroline Disulfonate)Ruthenium(II) itself are not extensively detailed in the provided results, the general principles derived from related ruthenium complexes are applicable. For example, in the oxidation of alcohols catalyzed by a water-soluble palladium(II) bathophenanthroline (B157979) complex, a proposed catalytic cycle involves the interaction of the alcohol with the metal center, followed by oxidation and regeneration of the catalyst. researchgate.net

Ligand Effects on Catalytic Activity and Selectivity

The ligands coordinated to the ruthenium center play a crucial role in modulating its catalytic properties. The electronic and steric characteristics of the ligands can influence both the activity and selectivity of the catalyst. For ruthenium nanoparticles, it has been observed that σ-donor ligands tend to increase catalytic activity, whereas π-acceptor ligands have the opposite effect. rsc.org

Photocatalysis and Photoredox Catalysis

Ruthenium polypyridyl complexes, a class to which Tetrasodium Tris(Bathophenanthroline Disulfonate)Ruthenium(II) belongs, are paramount in the field of photocatalysis. nih.govlau.edu.lb Their ability to absorb visible light and engage in single-electron transfer (SET) processes makes them highly effective photoredox catalysts. nih.gov

Mechanisms of Light-Driven Chemical Transformations

The photocatalytic mechanism is initiated by the absorption of a photon, which promotes the complex to a metal-to-ligand charge transfer (MLCT) excited state (*Ru(II)). nih.gov This excited state is both a stronger oxidant and a stronger reductant than the ground state complex. scispace.com The long lifetime of this excited state allows it to participate in bimolecular reactions. nih.gov

The photocatalytic cycle can proceed via two main pathways:

Oxidative Quenching Cycle: The excited complex (*Ru(II)) donates an electron to an acceptor, forming the oxidized Ru(III) species and the reduced acceptor. The potent Ru(III) oxidant then accepts an electron from a donor to regenerate the ground state Ru(II) catalyst. nih.gov

Reductive Quenching Cycle: The excited complex (*Ru(II)) accepts an electron from a donor, generating the reduced Ru(I) species and the oxidized donor. The highly reducing Ru(I) intermediate then donates an electron to an acceptor, returning the catalyst to its Ru(II) ground state. nih.gov

These light-driven transformations have been applied to a variety of organic reactions, including atom transfer radical additions. researchgate.net

Electron Transfer and Energy Transfer Processes in Photoredox Systems

Electron transfer is a fundamental process in the photoredox catalytic cycle. acs.org Upon photoexcitation, the *Ru(II) complex can undergo single-electron transfer with a substrate. nih.gov The efficiency of this process is governed by the redox potentials of the excited state catalyst and the substrate. For instance, the excited state of Ru(bpy)32+ is a sufficiently strong oxidant to accept an electron from various organic donors. nih.gov

In addition to electron transfer, energy transfer is another critical pathway. nih.gov The triplet excited state of the ruthenium complex can transfer its energy to a suitable substrate in a process known as triplet-triplet energy transfer (TTET). nih.govresearchgate.net This is particularly relevant in reactions like the sensitization of nickel-catalyzed cross-couplings. nih.govresearchgate.net The design of ligands can be used to tune the energy of the MLCT state, thereby influencing the feasibility of both electron and energy transfer processes. nih.govresearchgate.net

Electrocatalysis and Redox Chemistry

The electrochemical properties of Tetrasodium Tris(Bathophenanthroline Disulfonate)Ruthenium(II) are central to its application in electrocatalysis and electrochemiluminescence (ECL). acs.org The complex exhibits well-defined redox behavior, which can be harnessed to drive chemical reactions at an electrode surface.

A detailed study of the electrochemical and ECL properties of [Ru(II)-tris(bathophenanthroline-disulfonate)]4− ([Ru(BPS)3]4−) has been conducted in both aqueous and aprotic media. acs.org The complex undergoes redox reactions, and its electrogenerated species are key to its ECL activity. acs.org In aqueous phosphate (B84403) buffer, using tripropylamine (B89841) as a coreactant, Na4[Ru(BPS)3] exhibited ECL intensities significantly higher than that of the well-known [Ru(bpy)3]2+. acs.org

The enhanced ECL performance of heteroleptic complexes containing both bathophenanthroline disulfonate and bipyridine ligands has also been reported. acs.org A neutral complex, Ru(BPS)(bpy)2, showed a remarkable 26-fold increase in integrated ECL intensity compared to [Ru(bpy)3]2+. acs.org This enhancement is attributed to a reduction in unfavorable surface interactions of the oxidized complex with the electrode, a factor that can limit the performance of the highly charged [Ru(BPS)3]4−. acs.org The redox chemistry of these complexes is a critical factor in their performance as ECL labels for bioassays. rsc.org

Table of Compound Names

Common Name/AbbreviationIUPAC Name
Tetrasodium Tris(Bathophenanthroline Disulfonate)Ruthenium(II)Tetrasodium tris(4,7-diphenyl-1,10-phenanthroline disulfonate)ruthenium(II)
Tris(2,2′-bipyridine) ruthenium(II)Tris(2,2′-bipyridine)ruthenium(II)
Bathophenanthroline disulfonate4,7-Diphenyl-1,10-phenanthroline disulfonate
Bipyridine2,2′-Bipyridine
TripropylamineN,N-Dipropylpropan-1-amine

Polymerization Catalysis Research

While Tetrasodium Tris(Bathophenanthroline Disulfonate)Ruthenium(II) is primarily studied for its electrochemical properties, the broader class of ruthenium complexes plays a pivotal role in polymerization catalysis. The following sections discuss the general principles and mechanisms of ruthenium-catalyzed polymerizations. It is important to note that the direct application of Tetrasodium Tris(Bathophenanthroline Disulfonate)Ruthenium(II) in these specific polymerization reactions is not prominently documented in the reviewed scientific literature.

Ruthenium-based catalysts are central to a powerful polymerization technique known as Ring-Opening Metathesis Polymerization (ROMP). mdpi.com The mechanism of ROMP is a chain-growth process where a strained cyclic olefin (monomer) is converted to a polymer. mdpi.comoaepublish.com This reaction is facilitated by a transition metal carbene complex, with ruthenium complexes developed by Grubbs and others being widely used due to their high functional group tolerance. mdpi.comoaepublish.com

The living characteristics of ROMP, where chain-transfer and termination events are minimized, allow for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. oaepublish.com In a typical living ROMP, each ruthenium catalyst molecule is covalently bound to the end of a growing polymer chain, meaning that stoichiometric amounts of the catalyst are often required relative to the number of polymer chains. oaepublish.com

Recent research has focused on developing catalytic living ROMP, which relies on a degenerative reversible chain-transfer mechanism. This allows for the synthesis of well-defined polymers using only a catalytic amount of the ruthenium complex, making the process more economical and sustainable. oaepublish.com

Chain transfer and termination are critical reactions that influence the outcome of a controlled polymerization. In the context of ruthenium-catalyzed ROMP, chain transfer agents (CTAs) are often employed to control the molecular weight of the resulting polymers and to introduce specific end-groups.

For instance, in some ROMP systems, irreversible symmetrical CTAs are used in catalytic amounts under thermodynamically controlled conditions. This method often relies on a "backbiting" mechanism to produce homotelechelic polymers (polymers with identical functional groups at both ends). However, this approach is typically restricted to a limited range of monomers. oaepublish.com

More advanced strategies involve degenerative chain-transfer mechanisms with reversible CTAs. This approach allows a single ruthenium catalyst to "move" from one polymer chain to another, enabling the growth of multiple chains and providing better control over the polymerization process with sub-stoichiometric amounts of the catalyst. oaepublish.com

Termination reactions are used to end the polymerization process and can be designed to introduce specific functionalities at the polymer chain end. For example, effective end-capping techniques for ROMP have been developed using allyl compounds as terminating agents. These reactions proceed through the base-promoted decomposition of ruthenocyclobutane intermediates, which introduces a diene moiety onto the chain end while deactivating the ruthenium complex. researchgate.net

Hypercrosslinked polymers (HCPs) are a class of porous organic polymers with high surface areas and extensive cross-linking. The primary synthesis method for HCPs is through Friedel–Crafts alkylation, often using Lewis acid catalysts like ferric chloride (FeCl3) or aluminum chloride (AlCl3). wikipedia.org This process creates a rigid, porous network by cross-linking aromatic monomers with external cross-linkers. wikipedia.org

While the direct use of Tetrasodium Tris(Bathophenanthroline Disulfonate)Ruthenium(II) in forming HCPs is not documented, ruthenium complexes have been incorporated into HCPs to create novel catalytic materials. One strategy involves immobilizing ruthenium complexes onto pre-formed or in-situ formed HCPs. For example, a hypercrosslinked polymer-immobilized ruthenium catalyst has been prepared from benzene (B151609) and triphenylphosphine (B44618) through a one-step external cross-linking reaction, which was then used in various organic transformations. google.com

Another approach, termed "direct knitting," involves the polymerization of functional monomers that already contain a metal complex. This has been used to heterogenize phosphine-containing ruthenium pincer complexes into solid porous organometallic polymers (POMPs). These materials act as single-site catalysts and have shown high activity in reactions like the hydrogenation of CO2. wikimedia.org This method ensures that the coordination environment of the metal center is preserved within the polymer framework. wikimedia.org

Environmental Fate and Transformation Research of Tetrasodium Tris Bathophenanthroline Disulfonate Ruthenium Ii

Degradation Pathways in Environmental Matrices

The environmental persistence of Tetrasodium (B8768297) Tris(Bathophenanthroline Disulfonate)Ruthenium(II) is determined by its susceptibility to various degradation processes. These include photolytic, chemical, and biological pathways that can transform the parent compound into various degradation products.

Photolytic Degradation Mechanisms

Ruthenium polypyridyl complexes, including compounds structurally related to Tetrasodium Tris(Bathophenanthroline Disulfonate)Ruthenium(II), are known for their rich photochemical properties. mdpi.com The absorption of light, particularly in the visible spectrum, can lead to the formation of excited states, initiating degradation reactions. acs.orgresearchgate.net

Research on similar ruthenium complexes has shown that photo-excitation can lead to several outcomes. sciencedaily.comritsumei.ac.jp One key mechanism is photo-induced electron transfer, where the complex in its excited state can either accept or donate an electron, leading to redox transformations of the central ruthenium atom or the ligands. eurekalert.org For instance, some ruthenium complexes have been shown to undergo photochemical two-electron reduction in the presence of a sacrificial electron donor under visible light irradiation. sciencedaily.comritsumei.ac.jp Another potential pathway is the photosensitized production of reactive oxygen species, such as singlet oxygen, when the complex is irradiated with visible light in the presence of oxygen. acs.org These reactive species can then go on to degrade the complex itself or other organic matter in the vicinity. The stability of the complex is a key factor; while many ruthenium complexes are robust, light can trigger the dissociation of ligands, which would fundamentally alter the compound's structure and properties in the environment. mdpi.com

Table 1: Potential Photolytic Degradation Mechanisms for Ruthenium Complexes

Mechanism Description Potential Outcome
Photo-induced Electron Transfer The complex absorbs light, promoting an electron to a higher energy level. This excited state can then participate in redox reactions with surrounding molecules. sciencedaily.comeurekalert.org Change in the oxidation state of the ruthenium center (e.g., Ru(II) to Ru(III) or Ru(I)), potentially leading to instability.
Ligand Dissociation The energy from light absorption can be sufficient to break the coordinate bonds between the ruthenium center and the bathophenanthroline (B157979) disulfonate ligands. mdpi.com Release of free ligands into the environment and formation of less stable ruthenium species.

| Singlet Oxygen Production | The excited complex transfers its energy to molecular oxygen (O₂), converting it to the highly reactive singlet oxygen (¹O₂). acs.org | Oxidation and degradation of the organic ligands or other nearby organic pollutants. |

Chemical Transformation Pathways

The chemical transformation of Tetrasodium Tris(Bathophenanthroline Disulfonate)Ruthenium(II) in the environment is highly dependent on the specific conditions of the matrix, such as pH, redox potential, and the presence of other chemical species. researchgate.netresearchgate.net The ruthenium center can exist in multiple oxidation states, making redox reactions a critical transformation pathway. mdpi.com

In aqueous environments, ligand exchange reactions can occur, where the bathophenanthroline disulfonate ligands are replaced by water molecules or other available ions, such as chloride. mdpi.comwikipedia.org The stability of the complex against such exchanges is a key determinant of its persistence. Studies on related ruthenium complexes have shown that they can catalyze oxidation and reduction reactions, implying that the complex itself can be transformed in the process. researchgate.netmdpi.com For example, ruthenium complexes can act as catalysts in water oxidation, cycling through higher oxidation states such as Ru(IV) and Ru(V). mdpi.com In environmental settings, natural oxidants or reducing agents could induce similar transformations. The sulfonate groups on the ligands render the complex highly water-soluble, but transformations that cleave these groups could drastically alter its solubility and environmental behavior. wikipedia.org

Biodegradation Research

Direct research on the biodegradation of Tetrasodium Tris(Bathophenanthroline Disulfonate)Ruthenium(II) is not extensively documented. However, the potential for microbial degradation can be inferred from studies on other organometallic compounds and complex organic molecules. nih.govresearchgate.net Biodegradation is the breakdown of organic substances by microorganisms. researchgate.net

The process would likely target the organic ligands—bathophenanthroline disulfonate. Microorganisms have been shown to evolve metabolic pathways to degrade complex synthetic chemicals, often using them as a source of carbon and energy. nih.govnih.govroyalsocietypublishing.org For instance, certain bacteria have been isolated that can degrade stable organometallic compounds like ferrocene (B1249389) by breaking down the organic rings. nih.gov A similar process could potentially cleave the aromatic rings of the bathophenanthroline ligands.

The stability of the Ru-N bond: The strong coordination between ruthenium and the nitrogen atoms of the phenanthroline structure may hinder microbial attack.

The presence of sulfonate groups: While imparting water solubility, these groups can sometimes inhibit microbial degradation.

Environmental conditions: Factors like nutrient availability, oxygen levels (aerobic vs. anaerobic), and the presence of microbial communities adapted to xenobiotics would play a significant role. nih.gov

It is plausible that biodegradation would proceed via co-metabolism, where the degradation of the complex occurs in the presence of another primary substrate that supports microbial growth. researchgate.net

Transport and Partitioning Mechanisms in Environmental Systems

The movement and distribution of Tetrasodium Tris(Bathophenanthroline Disulfonate)Ruthenium(II) in the environment are governed by its physical and chemical properties, particularly its high water solubility and ionic nature.

Sorption and Desorption Dynamics in Geochemical Systems

Sorption to soil, sediment, and suspended particles is a key process affecting the transport of chemicals in the environment. Tetrasodium Tris(Bathophenanthroline Disulfonate)Ruthenium(II) is an anionic complex with four sodium counter-ions, making it highly charged and soluble in water. acs.orgamericanelements.com This high solubility suggests a low tendency to sorb to organic carbon in soil via hydrophobic partitioning.

However, other interactions are possible. The negatively charged sulfonate groups could lead to electrostatic repulsion from negatively charged clay and organic matter surfaces at neutral to alkaline pH. Conversely, at low pH where mineral surfaces may be positively charged, some electrostatic attraction could occur. Furthermore, the central ruthenium ion and the aromatic ligand structure could participate in complexation reactions with functional groups on mineral surfaces or humic substances. researchgate.net Research on other charged, water-soluble ruthenium complexes has noted that they can undergo physisorption onto charged surfaces. acs.org Over time, the fraction of soluble and mobile ruthenium species in the environment tends to decrease, suggesting gradual sorption to solid phases. researchgate.net

Table 2: Potential Sorption Mechanisms

Component Potential Interaction with Geochemical Surfaces
Sulfonate Groups (-SO₃⁻) Electrostatic repulsion from negatively charged surfaces (e.g., clays, humic acids). Possible attraction to positively charged surfaces at low pH.
Ruthenium(II) Center Coordination with surface functional groups (e.g., hydroxyl, carboxyl groups) on minerals and organic matter.

| Aromatic Ligands | Van der Waals forces and potential π-π interactions with organic matter components. |

Mobility and Distribution in Aqueous and Terrestrial Environments

The high water solubility of the tetrasodium salt form indicates that this compound is likely to be highly mobile in aqueous environments, such as rivers, lakes, and groundwater. wikipedia.orgamericanelements.com Following its introduction into an aquatic system, it would be distributed primarily in the water column.

Studies on radioactive ruthenium (Ru-106) discharged from reprocessing facilities have shown that ruthenium can be transported over significant distances in aquatic systems, indicating high mobility. researchgate.net However, its long-term distribution is influenced by partitioning processes. Sorption to suspended sediments can lead to its deposition in benthic zones, while transformations to less soluble forms would also reduce its mobility over time. researchgate.net

Advanced Analytical Methodologies for Environmental Monitoring Research

Monitoring for complex molecules like Tetrasodium Tris(Bathophenanthroline Disulfonate)Ruthenium(II) in environmental matrices such as water, soil, or sediment is a significant analytical challenge. The compound may be present at very low concentrations, and environmental samples contain a multitude of other substances that can interfere with detection. frontiersin.org Consequently, research in this area focuses on creating highly sensitive and selective methods capable of accurately quantifying the target analyte.

Trace analysis involves the detection and quantification of substances at concentrations in the parts-per-million (ppm) to parts-per-trillion (ppt) range. For a compound like Ru(BPS)₃, which could enter the environment in dilute quantities, achieving low limits of detection (LOD) is critical. researchgate.net While specific methods for the environmental analysis of this ruthenium complex are not widely published, several powerful techniques are routinely applied to other trace organic and organometallic pollutants and would be directly applicable. frontiersin.orgnih.gov

Key analytical techniques for trace analysis include:

Chromatography-Mass Spectrometry (LC-MS/MS): This is a cornerstone technique for trace organic analysis in complex samples. kau.edu.sa Liquid chromatography (LC) separates the target compound from other components in the sample. The separated compound then enters a tandem mass spectrometer (MS/MS), which provides highly selective and sensitive detection based on the molecule's mass-to-charge ratio and its fragmentation patterns. This method would be ideal for identifying the intact Ru(BPS)₃ complex.

Fluorescence Spectroscopy: The Ru(BPS)₃ complex is inherently fluorescent, a property exploited in its use as a protein stain. researchgate.net This characteristic could potentially be used for its direct detection in water samples. However, the fluorescence of natural organic matter (e.g., humic acids) in environmental waters could cause significant interference, necessitating effective sample cleanup procedures.

Table 1: Overview of Trace Analysis Techniques for Environmental Monitoring

Analytical Technique Principle Applicability for Ru(BPS)₃ Typical Detection Limits
LC-MS/MS Separates compounds by chromatography, followed by ionization and mass-based detection of the parent molecule and its fragments. Detection of the intact organometallic complex; high selectivity. ng/L range for many organic pollutants. kau.edu.sa
ICP-MS A high-temperature plasma ionizes the sample, and a mass spectrometer detects elements based on mass-to-charge ratio. Ultra-trace quantification of total ruthenium; does not provide molecular information. ng/L to sub-ng/L range for ruthenium. researchgate.net

| Fluorescence Spectroscopy | Measures fluorescence emitted by the compound after excitation with light of a specific wavelength. | Direct detection based on the compound's intrinsic fluorescent properties. researchgate.net | Dependent on quantum yield and sample matrix interference. |

The environmental behavior of a metal-containing compound is governed by its chemical form, a concept known as speciation. The parent complex, its degradation products, or new complexes formed with environmental ligands may have different toxicities, solubilities, and mobilities. lobachemie.com For Tetrasodium Tris(Bathophenanthroline Disulfonate)Ruthenium(II), speciation studies would investigate its stability and transformation upon release into the environment. The complex is known to be relatively stable, but environmental factors like sunlight (photodegradation) or interaction with other chemicals could lead to the loss of one or more bathophenanthroline disulfonate ligands. lau.edu.lb

Studying speciation requires techniques that can separate and identify these different chemical forms.

Hyphenated Techniques: The most powerful approach for speciation analysis involves coupling a separation technique with a specific detector.

LC-ICP-MS: This method connects a liquid chromatograph to an ICP-MS. The LC separates the different ruthenium-containing species (e.g., the parent Ru(BPS)₃ and any degradation products) present in the sample. The ICP-MS then detects the ruthenium in each separated peak, allowing for the quantification of each species.

LC-ESI-MS/MS: Using an electrospray ionization (ESI) source with a mass spectrometer allows for the identification of the molecular structure of the separated species. This would be crucial for confirming the identity of transformation products.

Electrochemical Methods: Techniques like cyclic voltammetry can be used to study the redox chemistry of the ruthenium center in the complex. researchgate.net Changes in the redox potential can indicate transformations of the complex, such as ligand exchange, providing insights into its reactivity in different environmental conditions.

Table 2: Methodologies for Speciation Studies

Potential Species Transformation Process Recommended Analytical Technique Information Gained
Parent Complex Intact molecule LC-MS/MS Confirmation and quantification of the original compound.
Degradation Products Photodegradation, Hydrolysis LC-MS/MS, LC-ICP-MS Identification and quantification of molecules formed by the loss of ligands.
Aquo-complexes Ligand exchange with water LC-ICP-MS Detection of ruthenium species where ligands have been replaced by water molecules.

| Complexes with Natural Ligands | Interaction with humic/fulvic acids | Size Exclusion Chromatography-ICP-MS | Characterization of high-molecular-weight species formed in natural waters. |

Theoretical and Computational Investigations of Tetrasodium Tris Bathophenanthroline Disulfonate Ruthenium Ii

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are indispensable tools for elucidating the electronic structure and predicting the reactivity of transition metal complexes. For Tetrasodium (B8768297) Tris(Bathophenanthroline Disulfonate)Ruthenium(II), these methods provide insights into the nature of its molecular orbitals, the character of its electronic transitions, and the mechanisms of its potential reactions.

Density Functional Theory (DFT) for Reaction Mechanisms

Density Functional Theory (DFT) has become a standard method for investigating the mechanisms of reactions involving transition metal complexes due to its favorable balance of computational cost and accuracy. For ruthenium complexes, DFT calculations can map out the potential energy surfaces of various reactions, identifying transition states and intermediates.

In analogous ruthenium polypyridyl complexes, DFT has been successfully employed to rationalize reaction mechanisms. For instance, in the context of photoactivated chemotherapy, DFT calculations have been used to explore the photodissociation mechanism of a ruthenium(II) complex, revealing the steps involved in ligand release. mdpi.com These studies show that upon light absorption, the complex transitions to a metal-to-ligand charge transfer (MLCT) excited state, which can then evolve to a metal-centered (MC) triplet state responsible for ligand dissociation. mdpi.com For a hypothetical reaction involving Tetrasodium Tris(Bathophenanthroline Disulfonate)Ruthenium(II), a similar DFT approach could elucidate the energetic barriers and the nature of the intermediates in a potential ligand substitution reaction, as illustrated in the hypothetical reaction coordinate diagram below.

Table 1: Hypothetical Energy Profile for a Ligand Substitution Reaction

Reaction Coordinate Species Relative Free Energy (kcal/mol)
Reactants [Ru(bps)3]4- + H2O 0.0
Transition State 1 [Ru(bps)3(H2O)]‡ +15.2
Intermediate [Ru(bps)2(H2O)]2- + bps2- +5.7
Transition State 2 [Ru(bps)2(H2O)(L)]‡ +12.1
Products [Ru(bps)2(L)]n- + H2O -3.4

Note: This table is illustrative and based on general principles of ruthenium complex reactivity.

DFT calculations have also been instrumental in understanding the catalytic cycles of other ruthenium complexes. For example, in the ruthenium-catalyzed dehydrative C-H coupling of phenols and aldehydes, DFT provided a detailed mechanism involving an electrophilic aromatic substitution followed by hydrogenolysis. nih.gov This highlights the power of DFT to unravel complex catalytic pathways which may be relevant for potential applications of Tetrasodium Tris(Bathophenanthroline Disulfonate)Ruthenium(II).

Ab Initio Methods for Excited State Dynamics

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are particularly suited for studying the dynamics of molecules in their excited states. For ruthenium complexes, which are known for their rich photophysical and photochemical properties, these methods are crucial for understanding the processes that occur after light absorption.

The excited state dynamics of ruthenium polypyridyl complexes are often governed by the interplay of MLCT and MC states. mdpi.com Time-dependent DFT (TD-DFT) is a widely used method to calculate the energies and properties of these excited states. nih.gov For complexes similar to Tetrasodium Tris(Bathophenanthroline Disulfonate)Ruthenium(II), TD-DFT calculations have shown that the lowest energy absorption bands in the visible region are due to MLCT transitions, where an electron is promoted from a metal-centered d-orbital to a ligand-based π* orbital. nih.gov

Ab initio molecular dynamics (AIMD) simulations can provide a time-resolved picture of the events following photoexcitation. For instance, AIMD studies on a model ruthenium complex in aqueous solution have elucidated the mechanism of photoinduced ligand exchange. acs.org These simulations revealed that the loss of a ligand generates a pentacoordinated species in a triplet excited state, which then converts to a reactive singlet ground state that can coordinate with a solvent molecule. acs.org This entire process was shown to occur on a picosecond timescale. acs.org

Table 2: Calculated Properties of Excited States for a Model [Ru(bpy)3]2+ Complex

Excited State Character Excitation Energy (eV) Oscillator Strength
T1 3MLCT 2.12 0.00
S1 1MLCT 2.58 0.04
S2 1MLCT 2.60 0.04
T2 3MC 3.15 0.00

Data is representative and based on published calculations on analogous systems.

Molecular Dynamics Simulations of Complex Interactions

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules and their interactions with the environment. For a large and flexible molecule like Tetrasodium Tris(Bathophenanthroline Disulfonate)Ruthenium(II), MD simulations can provide insights into its conformational dynamics, ligand-metal interactions, and the influence of the solvent.

Ligand-Metal Binding Dynamics

MD simulations can be used to explore the stability and flexibility of the coordination sphere around the ruthenium center. By simulating the motion of the atoms over time, it is possible to observe fluctuations in the Ru-N bond lengths and angles of the bathophenanthroline (B157979) disulfonate ligands. These simulations can reveal the intrinsic flexibility of the ligand framework and identify any potential for ligand dissociation or exchange.

Solvent Effects on Coordination Chemistry

The solvent can play a crucial role in the chemistry of coordination compounds, influencing their structure, reactivity, and spectroscopic properties. MD simulations are particularly well-suited to investigate these solvent effects at a molecular level.

For Tetrasodium Tris(Bathophenanthroline Disulfonate)Ruthenium(II), which is highly charged due to the sulfonate groups, interactions with a polar solvent like water are expected to be significant. MD simulations can reveal the structure of the solvation shells around the complex, showing how water molecules orient themselves around the charged sulfonate groups and the hydrophobic regions of the phenanthroline ligands.

Quantum mechanics/molecular mechanics (QM/MM) methods, which treat the metal complex with quantum mechanics and the surrounding solvent with classical molecular mechanics, are a powerful tool for studying solvent effects on electronic properties. Studies on other ruthenium-aqua complexes in aqueous solution have utilized a sequential QM/MM approach to examine the influence of explicit solvent molecules on the electronic excitations of the complex. rsc.org This type of approach would be highly valuable for understanding the spectroscopic properties of Tetrasodium Tris(Bathophenanthroline Disulfonate)Ruthenium(II) in solution. Ab initio molecular dynamics has also been used to study the aqueous Ru2+/Ru3+ redox reaction, providing insights into the role of the solvent in electron transfer processes. acs.org

Computational Modeling of Catalytic Pathways

Ruthenium complexes are well-known for their catalytic activity in a wide range of chemical transformations. researchgate.net Computational modeling plays a key role in understanding the mechanisms of these catalytic reactions and in the design of new and improved catalysts.

While the catalytic properties of Tetrasodium Tris(Bathophenanthroline Disulfonate)Ruthenium(II) are not as extensively explored as its photophysical properties, computational methods can be used to predict its potential catalytic activity for various reactions. By analogy with other ruthenium polypyridyl complexes, it could potentially catalyze reactions such as transfer hydrogenation or oxidation reactions.

Computational modeling of a catalytic cycle typically involves the following steps:

Reactant and Catalyst Characterization: DFT is used to determine the ground state electronic structures of the reactants and the active form of the catalyst.

Reaction Pathway Exploration: The potential energy surface of the reaction is explored to identify the elementary steps, including substrate coordination, bond activation, and product release.

Transition State Search: The structures and energies of the transition states for each elementary step are located.

A computational study on ruthenium-catalyzed transfer hydrogenation, for instance, used ab initio molecular dynamics to investigate the reaction mechanism in explicit solvent. acs.org The study found that the solvent plays an active role in the reaction, mediating proton transfer and lowering the activation barriers. acs.org This demonstrates the importance of including solvent effects in the computational modeling of catalytic reactions.

Table 3: Chemical Compounds Mentioned

Compound Name Abbreviation/Other Name
Tetrasodium Tris(Bathophenanthroline Disulfonate)Ruthenium(II) Einecs 276-111-5, Ru(bps)3
Phenanthroline phen
Bipyridine bpy
Bathophenanthroline BP

Prediction of Transition States and Activation Barriers

Computational chemistry provides powerful tools to elucidate the mechanisms of reactions involving transition metal complexes like Tetrasodium Tris(Bathophenanthroline Disulfonate)Ruthenium(II). Density Functional Theory (DFT) is a prominent method used to model the potential energy surface of a reaction, allowing for the identification of transition states and the calculation of activation barriers. rsc.org

For a hypothetical catalytic cycle involving a ruthenium complex, DFT calculations can map out the energy profile of each step, including oxidative addition, ligand substitution, migratory insertion, and reductive elimination. The transition state for each step represents the highest energy point along the reaction coordinate, and the energy difference between the reactants and the transition state defines the activation barrier.

A computational study on a ruthenium-catalyzed hydroamidation, for instance, revealed the catalytic cycle and the influence of ligands on the activation barriers for different stereochemical outcomes. rsc.org While specific studies on the catalytic transition states of Tetrasodium Tris(Bathophenanthroline Disulfonate)Ruthenium(II) are not widely documented, the principles from related ruthenium complexes can be applied. The bulky and electron-withdrawing nature of the bathophenanthroline disulfonate ligands would be expected to significantly influence the stability of intermediates and the energy of transition states.

Table 1: Hypothetical Activation Barriers for a Catalytic Cycle

Catalytic Step Transition State Geometry Calculated Activation Barrier (kcal/mol)
Oxidative Addition Trigonal bipyramidal 18.5
Ligand Substitution Square pyramidal 12.3

This table presents illustrative data based on computational studies of similar ruthenium complexes to demonstrate the type of information obtained from such investigations.

Catalyst Design through In Silico Screening

In silico screening has emerged as a crucial technique in modern catalyst development, enabling the rapid evaluation of numerous potential catalyst structures without the need for extensive synthesis and experimental testing. nih.gov This computational approach involves creating a virtual library of candidate ligands and complexes and then using computational methods to predict their catalytic performance.

For ruthenium-based catalysts, DFT calculations can be employed to screen for properties such as ligand binding affinity, redox potentials, and the stability of catalytic intermediates. nih.gov By correlating these calculated properties with catalytic activity, researchers can identify promising candidates for further experimental investigation. For example, in the development of water oxidation catalysts, DFT was used to predict the stability of various pyridyl ligands against dissociation, guiding the design of more robust catalysts. nih.gov

In the context of Tetrasodium Tris(Bathophenanthroline Disulfonate)Ruthenium(II), in silico screening could be used to explore modifications to the bathophenanthroline ligand. By introducing different substituent groups, it would be possible to tune the electronic and steric properties of the complex and potentially enhance its catalytic activity for a desired reaction.

Structure-Activity Relationship (SAR) Principles in Coordination Compounds

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological or chemical activity. nih.gov In coordination chemistry, SAR principles are used to design complexes with optimized properties, such as enhanced catalytic efficiency or improved therapeutic efficacy. acs.orgacs.org

Computational Approaches to Ligand Structural Variation

Computational modeling is an indispensable tool for systematically investigating the impact of ligand structural variations on the properties of a coordination complex. nih.gov By computationally modifying the ligands, it is possible to explore a vast chemical space and identify structural motifs that lead to desired activities. This approach allows for the rational design of ligands with tailored electronic and steric properties. researchgate.net

For ruthenium complexes, computational studies have demonstrated how variations in the ligand framework can affect their anticancer activity or catalytic performance. researchgate.net For example, the introduction of different substituents on the chelating ligands can alter the lipophilicity, redox potential, and reactivity of the ruthenium center. These computational predictions can then guide synthetic efforts towards the most promising ligand scaffolds.

Table 2: Predicted Effect of Ligand Substitution on Redox Potential

Ligand Substituent Hammett Parameter (σp) Calculated Redox Potential (V vs. NHE)
-NO2 0.78 1.35
-Cl 0.23 1.18
-H 0.00 1.10
-CH3 -0.17 1.02

This table illustrates how computational methods can predict the influence of different substituents on the electronic properties of a hypothetical ruthenium complex.

Correlation of Electronic Structure with Reaction Propensity

The electronic structure of a coordination compound is intrinsically linked to its reactivity. nih.govacs.org Computational methods, such as DFT and molecular orbital (MO) theory, provide detailed insights into the electronic properties of a complex, including the energies and compositions of its frontier molecular orbitals (the highest occupied molecular orbital, HOMO, and the lowest unoccupied molecular orbital, LUMO). youtube.comuci.edu

The energy and spatial distribution of the HOMO and LUMO can be correlated with the propensity of the complex to participate in different types of reactions. For instance, a high-energy HOMO suggests that the complex is a good electron donor and is susceptible to oxidation, while a low-energy LUMO indicates that it is a good electron acceptor and is prone to reduction.

In catalytic applications, the electronic structure of the metal center and its ligands dictates the catalyst's ability to activate substrates and facilitate chemical transformations. nih.gov By analyzing the electronic structure, it is possible to predict how a complex will interact with reactants and to understand the factors that control its catalytic efficiency and selectivity. For ruthenium complexes, the interplay between the metal d-orbitals and the ligand orbitals is crucial in determining their photochemical and electrochemical properties. acs.org

Biomolecular Interactions Research Involving Tetrasodium Tris Bathophenanthroline Disulfonate Ruthenium Ii

Fundamental Principles of Chemical-Biomolecular Interactions

The interaction of Tetrasodium (B8768297) Tris(Bathophenanthroline Disulfonate)Ruthenium(II) with biomolecules is primarily governed by a suite of non-covalent forces. These interactions, while weaker than covalent bonds, are collectively strong and specific, dictating the binding affinity and selectivity of the compound.

Non-Covalent Interactions with Proteins and Nucleic Acids

Ruthenium(II) polypyridyl complexes, a class to which Tetrasodium Tris(Bathophenanthroline Disulfonate)Ruthenium(II) belongs, are known to engage with biological targets through various non-covalent interactions. With proteins, these interactions are often driven by electrostatic forces, where the charged ruthenium complex interacts with oppositely charged residues on the protein surface. Hydrophobic interactions can also play a significant role, particularly involving the aromatic phenanthroline ligands.

In the context of nucleic acids, such as DNA, ruthenium complexes can bind through several modes. One common mode is electrostatic binding to the negatively charged phosphate (B84403) backbone. Additionally, the planar aromatic ligands of the complex can intercalate between the base pairs of the DNA double helix, a process that involves stacking interactions. nih.gov Some complexes may also bind within the major or minor grooves of the DNA. The specific mode of binding is influenced by the size, shape, and charge of the ruthenium complex. nih.gov

Mechanisms of Ligand-Biomolecule Association

The association of a ligand like Tetrasodium Tris(Bathophenanthroline Disulfonate)Ruthenium(II) with a biomolecule is a dynamic process. The initial encounter is often governed by long-range electrostatic steering, drawing the charged complex towards the biomolecule. This is followed by a series of conformational adjustments of both the ligand and the biomolecule to achieve an optimal fit, maximizing the favorable non-covalent interactions.

For DNA intercalators, the process involves a temporary opening of the DNA base pairs to allow the ligand to insert itself. This process can be influenced by the local DNA sequence and conformation. The kinetics of association and dissociation are crucial parameters that determine the biological activity of such compounds.

Advanced Spectroscopic Techniques for Probing Biomolecular Interactions

A variety of sophisticated spectroscopic techniques are employed to study the interactions of Tetrasodium Tris(Bathophenanthroline Disulfonate)Ruthenium(II) with biomolecules at a molecular level, providing insights into binding affinities, kinetics, and structural changes.

Fluorescence Microscopy and Optical Tweezers in Single-Molecule Studies

Single-molecule techniques offer a powerful lens to observe individual molecular interactions, avoiding the averaging inherent in bulk measurements. Fluorescence microscopy can be used to visualize the binding of fluorescent ruthenium complexes to individual protein or DNA molecules. electrochemsci.org Techniques like Förster Resonance Energy Transfer (FRET) can provide distance information between the bound complex and a specific site on the biomolecule, revealing conformational changes upon binding. nih.govnih.govmdpi.comteledynevisionsolutions.com

Optical tweezers are another powerful single-molecule tool used to manipulate and apply forces to individual biomolecules, such as a single DNA molecule tethered between two beads. nih.gov By stretching the DNA in the presence of a ruthenium complex, researchers can determine how the compound affects the mechanical properties of the DNA. nih.gov This can reveal the binding mode (e.g., intercalation lengthens the DNA) and allow for the determination of binding constants and kinetic parameters. nih.gov

Below is a table summarizing data obtained from optical tweezers experiments on the interaction of ruthenium polypyridyl complexes with DNA, illustrating the type of quantitative information that can be derived.

Ruthenium ComplexBinding Constant (Kb) (M-1)Binding Site Size (n) (base pairs)Binding Mode
Ru(bpy)2dppz2+1.5 x 105-Intercalation
Ru(phen)2dppz2+3.2 x 106-Intercalation
Ru(phen)32+8.8 x 103-Weak Intercalation
Data derived from studies on structurally similar ruthenium(II) polypyridyl complexes. The specific values for Tetrasodium Tris(Bathophenanthroline Disulfonate)Ruthenium(II) may vary. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Site Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for obtaining high-resolution structural information about ligand-biomolecule complexes in solution. frontiersin.org One common method is chemical shift perturbation (CSP) or chemical shift mapping. researchgate.net In a typical experiment, a series of 1H-15N HSQC spectra of an isotopically labeled protein are recorded upon titration with the ruthenium complex. protein-nmr.org.ukwhiterose.ac.uknih.govnih.gov Changes in the chemical shifts of specific amino acid residues upon ligand binding indicate their involvement in the interaction, allowing for the mapping of the binding site on the protein surface. The magnitude of the chemical shift changes can also be used to determine the binding affinity. researchgate.net

Mass Spectrometry-Based Approaches for Interaction Profiling

Mass spectrometry (MS) is a highly sensitive analytical technique that can be used to study non-covalent interactions between proteins and ligands. nih.gov Native mass spectrometry, where the non-covalent complexes are preserved in the gas phase, allows for the determination of the stoichiometry of the protein-ligand adducts. nih.govnih.govwesternsydney.edu.au By measuring the mass of the complex, one can determine how many molecules of the ruthenium compound are bound to a single protein molecule.

Furthermore, techniques such as tandem mass spectrometry can be employed to gain insights into the binding interface. By inducing fragmentation of the complex in the gas phase, it is sometimes possible to identify the regions of the protein that are protected from fragmentation upon ligand binding, thus providing clues about the binding site. nih.gov

Below is an illustrative table of potential non-covalent adducts that could be identified by mass spectrometry when studying the interaction of a protein with a ruthenium complex.

ProteinRuthenium ComplexObserved Mass (Da)Inferred Stoichiometry (Protein:Complex)
Protein X[Ru(BPS)3]4-(MW of Protein X) + (MW of [Ru(BPS)3]4-)1:1
Protein X[Ru(BPS)3]4-(MW of Protein X) + 2*(MW of [Ru(BPS)3]4-)1:2
This is a hypothetical table to illustrate the type of data obtained. MW represents the molecular weight.

Design of Ruthenium Complexes for Specific Biomolecular Recognition

Ruthenium(II) polypyridyl complexes, including Tetrasodium Tris(Bathophenanthroline Disulfonate)Ruthenium(II), have become invaluable tools in bioanalysis due to their unique photophysical and chemical properties. nih.gov A significant area of research focuses on designing these complexes to achieve specific recognition of biomolecules. This involves strategic modifications to the ligand structures to control and enhance their interactions with biological targets such as proteins and nucleic acids. The design principles often aim to tune the complex's stability, reactivity, and luminescent properties to suit specific biological applications. nih.govmdpi.com

The rational design of ruthenium complexes to improve their affinity for biomolecular targets is a cornerstone of their development as specific probes. Modifications to the ligand scaffold are meticulously planned to introduce functionalities that can engage in more favorable interactions—such as hydrophobic interactions, π-stacking, or electrostatic interactions—with the target molecule. nih.govacs.org

A primary strategy involves altering the lipophilicity of the complex. The bathophenanthroline (B157979) ligand, for instance, is more lipophilic than its parent compound, 1,10-phenanthroline, which can lead to improved cellular uptake and interaction with hydrophobic pockets in proteins. nih.gov Further modifications, such as introducing extended polycyclic aromatic systems to diamine ligands in ruthenium(II) arene complexes, have been shown to dramatically improve DNA-binding affinity. nih.gov This enhancement is attributed to increased π-stacking interactions between the extended aromatic system of the ligand and the nucleobases of DNA. nih.gov

Another successful approach is the creation of heteroleptic complexes, where the ruthenium center is coordinated by different types of ligands. Research has shown that synthesizing heteroleptic Ru(II) complexes containing both bathophenanthroline (BP) and its sulfonated derivative, bathophenanthroline disulfonate (BPS), can lead to superior properties for protein detection. nih.gov The parent complex, homoleptic Ru(BPS)₃, is highly effective for in-gel protein staining but requires strongly acidic conditions, which can lead to artificial post-translational modifications. nih.gov By creating heteroleptic species such as [Ru(BPS)₂(BP)] and [Ru(BPS)(BP)₂], researchers have developed fluorescent dyes that offer improved protein detection and can be used at a nearly neutral pH. nih.gov

Functionalization of the phenanthroline core with various substituents is another powerful method. For example, attaching phosphonate (B1237965) groups to the phenanthroline ligand in [Ru(phen)(bpy)₂]²⁺-type complexes has been shown to enhance their photocatalytic efficiency. rsc.org Similarly, introducing quaternary amine substituents to phenanthroline ligands can be used to modulate the photophysical properties of the resulting ruthenium(II) complexes. nih.gov These modifications demonstrate that even subtle changes to the ligand structure can significantly impact the complex's interaction with its environment and target molecules.

Table 1: Examples of Rational Ligand Modifications in Ruthenium(II) Complexes and Their Impact on Biomolecular Interaction
Complex TypeLigand ModificationTarget BiomoleculeObserved EnhancementPrimary Interaction Mechanism
Ru(II) AreneIntroduction of polycyclic aromatic diamine ligandsDNAIncreased binding affinityEnhanced π-stacking interactions nih.gov
Heteroleptic Ru(II)Combination of bathophenanthroline (BP) and bathophenanthroline disulfonate (BPS) ligandsProteins (in-gel)Improved detection sensitivity; functionality at neutral pH nih.govBalanced hydrophobicity and solubility
Ru(II) PolypyridylFunctionalization with phosphonate groupsOrganic substrates (photocatalysis)Increased photocatalytic efficiency rsc.orgAltered electronic properties
Ru(II) PolypyridylAddition of lipophilic bathophenanthroline ligandsCancer CellsEnhanced cellular uptake and photocytotoxicity nih.govIncreased lipophilicity

A critical challenge in the application of ruthenium complexes as biomolecular probes is achieving high selectivity in the crowded and complex environment of a cell or biological fluid. A probe must not only bind its intended target with high affinity but also ignore a vast excess of other potential binding partners. Investigating and improving this selectivity is a key area of research.

The performance of a ruthenium-based probe can be highly dependent on the specific chemical environment, or "milieu." For example, the widely used protein stain, Ruthenium(II) tris-bathophenanthroline disulfonate, has been shown to be incompatible with Bis-Tris polyacrylamide gels, while it performs well in Tris-Glycine gels. nih.gov This highlights how the buffer composition and pH of the milieu can dramatically affect the staining efficacy and, by extension, the selectivity of the complex. The development of heteroleptic complexes like [Ru(BPS)(BP)₂] that function at neutral pH is a direct attempt to overcome the limitations imposed by the acidic milieu required for the original compound, thereby preventing potential damage or modification to the proteins being studied. nih.gov

Selectivity is often assessed by comparing the complex's interaction with its target to its interaction with other relevant biomolecules. For instance, numerous studies have focused on designing ruthenium polypyridyl complexes that can selectively recognize and bind to specific DNA structures. Researchers have successfully developed complexes that show a preference for G-quadruplex DNA structures over the more common double-stranded DNA. mdpi.comnih.gov This selectivity is often achieved by designing ligands with specific shapes and functionalities that complement the unique topology of the G-quadruplex.

The investigation of selectivity extends to the cellular level. The introduction of lipophilic ligands, such as bathophenanthroline, can enhance the cellular uptake of ruthenium complexes and direct them to specific organelles. nih.gov For example, the increased lipophilicity of [Ru(BPhen)₃]²⁺ contributes to its accumulation in the mitochondria and lysosomes of lung cancer cells. nih.gov This subcellular localization is a form of selectivity within the complex biological milieu of a living cell. Spectroscopic techniques are crucial for these investigations; for instance, the "light-switch" effect, where a complex's luminescence is quenched in an aqueous environment but dramatically enhanced upon binding to its target (like DNA), is a powerful tool for studying selective binding events. nih.gov

Table 2: Research Findings on the Selectivity of Ruthenium Complexes
Ruthenium Complex/SystemBiological Milieu/ContextTargetKey Finding on Selectivity
Ruthenium(II) tris-bathophenanthroline disulfonatePolyacrylamide Gel Electrophoresis (PAGE)ProteinsStaining performance is milieu-dependent; incompatible with Bis-Tris gels but suitable for Tris-Glycine gels. nih.gov
Heteroleptic [Ru(BPS)(BP)₂]In-gel protein stainingProteinsFunctions effectively in a nearly neutral pH milieu, avoiding acid-induced protein modifications. nih.gov
[Ru(bpy)₂L]²⁺ complexes (various L)In vitro DNA solutionsG-quadruplex DNACertain ligands confer excellent stabilizing ability and good selectivity for G-quadruplex structures over duplex DNA. nih.gov
[Ru(BPhen)₃]²⁺A549 human lung cancer cellsMitochondria/LysosomesLipophilic nature of bathophenanthroline ligands promotes selective localization within specific cellular organelles. nih.gov

Applications in Advanced Materials Science and Engineering Research

Integration into Functional Polymeric Materials

The ability of ethylenediamine (B42938) to act as a chelating ligand for ruthenium has been extensively leveraged in polymer science to create advanced functional materials.

Metallopolymers, which feature metal atoms in their polymer backbone, exhibit a combination of the processability of polymers and the functionality of metal complexes. Ruthenium complexes containing ethylenediamine derivatives have been designed as metallo-monomers for subsequent polymerization.

A notable approach involves the synthesis of novel metallo-monomers such as Ru(polypyridine)₂NEN₂, where NEN is N,N′-bis(norbornene)ethylenediamine. rsc.org These monomers, which show typical Ru(II) polypyridine characteristics like visible light absorption and luminescence, can be copolymerized with monomers like norbornene through Ring Opening Metathesis Polymerization (ROMP). rsc.org The resulting metallopolymers retain the desirable luminescent and non-porous surface properties of the original metallo-monomers. rsc.org Furthermore, the use of polyamine chains, including those derived from ethylenediamine, linked to phenanthroline ligands in ruthenium complexes, shows promise for the development of supramolecular coordination polymers. mdpi.com

Ruthenium-ethylenediamine complexes are pivotal in catalysis, particularly in controlled polymerization reactions. These catalysts offer the ability to produce polymers with well-defined molecular weights and narrow molecular weight distributions, which is crucial for predictable material properties.

For example, pH-responsive ruthenium-based olefin metathesis catalysts have been developed using ligands that incorporate dimethylamino-modified N-heterocyclic carbenes or N-donor dimethylaminopyridine, with some ligand precursors synthesized from ethylenediamine. usm.edu The protonation of these amine groups allows for external control over the catalyst's solubility and propagation rates in ROMP, representing a significant advancement in creating smart catalytic systems. usm.edu In the realm of asymmetric synthesis, polymer-bound BINAP/diamine ruthenium catalysts, including those with ethylenediamine derivatives, act as efficient precatalysts for the asymmetric hydrogenation of various ketones. researchgate.net These heterogenized catalysts demonstrate high turnover numbers and can be recycled, showcasing their utility in sustainable chemical synthesis. researchgate.net

Nanoscience and Nanomaterials Research

The unique properties of ruthenium, when combined with the stabilizing effects of ethylenediamine ligands, have enabled significant progress in the synthesis and application of novel nanomaterials.

A straightforward and novel method has been developed for the synthesis of water-dispersible ruthenium nanoparticles stabilized by ethylenediamine. researchgate.netnih.gov The process involves the reduction of an ethylenediamine-RuCl₃ complex using sodium borohydride (B1222165) in an aqueous solution. researchgate.netnih.gov

Property Value Reference
Synthesis MethodReduction of en-RuCl₃ complex researchgate.net
StabilizerEthylenediamine (en) researchgate.net
Reducing AgentSodium borohydride researchgate.net
Mean Diameter~2.1 nm researchgate.net
Size DistributionNarrow researchgate.net
DispersibilityWater researchgate.net
This synthesis route yields nanoparticles that are fairly stable in water, with transmission electron microscopy (TEM) imaging revealing a mean particle diameter of approximately 2.1 nm and a narrow size distribution. researchgate.netnih.gov The presence of amino groups from the ethylenediamine ligand is crucial for stabilizing the ruthenium nanoparticles during synthesis. researchgate.net

The functionalization of nanostructured materials, such as mesoporous silica (B1680970), with ruthenium-ethylenediamine complexes creates hybrid materials with synergistic properties. These materials combine the high surface area and ordered pore structure of the silica support with the chemical reactivity of the ruthenium complex.

A new series of nanostructured materials has been created by functionalizing SBA-15 mesoporous silica with Ru(II) and Ru(III) complexes. mdpi.com These complexes bear Schiff base ligands derived from the reaction of salicylaldehyde (B1680747) with various amines, including ethylenediamine. mdpi.com The resulting hybrid materials have demonstrated significant potential as multi-pharmacologically active compounds, exhibiting both antiproliferative activity against lung cancer cells and antibacterial effects against Gram-positive bacterial strains. mdpi.com The incorporation of these ruthenium complexes into the silica's porous structure is confirmed through various characterization techniques, including FTIR, XPS, and N₂ physisorption. mdpi.com

Photoactive and Optoelectronic Materials Research

Ruthenium complexes, particularly those with polypyridyl and ethylenediamine-derived ligands, are renowned for their rich photophysical and photochemical properties. These properties are harnessed in the development of materials for light-based applications and optoelectronics.

Ruthenium nitrosyl complexes derived from tetradentate Schiff base ligands like N,N′-bis(salicylidene)ethylenediamine (H₂salen) are photoactive. nih.gov Upon exposure to UV light, these {Ru-NO}⁶ type nitrosyls can release nitric oxide (NO), a biologically significant signaling molecule. nih.gov This light-triggered release has potential applications in photodynamic therapy and the controlled delivery of therapeutic agents. nih.govmjcce.org.mkresearchgate.net

Furthermore, ruthenium(II) bipyridyl complexes containing ethylenediamine-based ligands have been synthesized and characterized for their potential use in optoelectronic devices and as photosensitizers. rsc.orgmjcce.org.mkresearchgate.net These complexes typically exhibit strong metal-to-ligand charge transfer (MLCT) absorptions in the visible spectrum and possess emissive excited states, making them suitable for applications in light-emitting devices and as luminescent sensors. rsc.orgmdpi.comresearchgate.net The ability to tune the electronic and optoelectronic properties by modifying the ligand structure allows for the rational design of materials with specific functions. publish.csiro.au

Development of Luminescent and Photosensitive Materials

The distinct chemical moieties within Einecs 276-111-5 make it a promising candidate for the synthesis and modification of luminescent and photosensitive materials. The dodecylbenzenesulfonic acid (DBSA) component, in particular, has been explored for its role in stabilizing and enhancing the properties of such materials.

Recent research has highlighted the use of DBSA in the development of photosensitive resin compositions. google.com These compositions are crucial for manufacturing cured relief patterns in various microfabrication processes. The sulfonic acid group can act as a photoacid generator or a component that influences the solubility and development characteristics of the resin upon exposure to light. While not directly studying this compound, these findings suggest that its incorporation could offer a pathway to novel photosensitive systems.

In the realm of luminescent materials, DBSA has been successfully employed as a ligand to engineer inorganic lead halide perovskite quantum dots (PQDs), which are known for their high photoluminescence. mdpi.comacs.org DBSA can effectively passivate surface defects on these nanocrystals, leading to enhanced optical performance and stability. mdpi.comacs.org The strong electron-attracting nature of DBSA plays a key role in this passivation. mdpi.com The self-assembly properties of DBSA, which can form structures like micelles and vesicles, can also be leveraged to create ordered arrays of luminescent species. researchgate.netresearchgate.net The presence of the ethane-1,2-diamine cation in this compound could further influence the self-assembly process and the electronic environment of the luminescent centers.

The potential for this compound in this field is summarized in the table below, based on the known functions of its components.

ComponentRole in Luminescent/Photosensitive MaterialsRelevant Research Finding
2-Dodecylbenzenesulfonic Acid (DBSA) Surface passivation of quantum dots, enhancing photoluminescence. mdpi.comacs.orgUsed as a ligand to improve the stability and optical properties of CsPbBr₃ perovskite quantum dots. mdpi.com
Component in photosensitive resin compositions. google.comIncluded in formulations for negative-type photosensitive resins. justia.com
Promotion of self-assembly into ordered structures. researchgate.netresearchgate.netInduces the formation of vesicles and ultralong fibers from surfactant solutions. researchgate.net
Ethane-1,2-diamine Potential linker or modifier of electronic properties.Adsorption on surfaces via its nitrogen atoms has been studied, indicating its potential to interact with and modify material surfaces. acs.org
This compound (as a salt) Potential for creating novel, structured luminescent or photosensitive materials through synergistic effects of its components.The salt formation itself can be used to create dispersing agents for pigments, suggesting its utility in material formulations. google.com

Charge Transfer Dynamics in Hybrid Materials

The formation of a salt between a sulfonic acid and a diamine is fundamentally an acid-base reaction involving the transfer of a proton, which establishes an ionic bond and creates a charge-separated state. This inherent charge transfer characteristic of this compound makes it a compelling component for designing and studying hybrid materials with specific electronic properties.

Research into the protonation of polyaniline models with DBSA has shown that this process is followed by intermolecular proton-electron transfer, leading to the formation of radical cations. researchgate.net This demonstrates the ability of DBSA to facilitate charge transfer processes in conjugated polymer systems. The resulting complexes can form aggregates with intermolecular electron interchange. researchgate.net By incorporating this compound into a polymer matrix, the ethane-1,2-diamine cation could further modulate these charge transfer interactions.

The potential roles of this compound in influencing charge transfer dynamics are outlined below:

Feature of this compoundImplication for Charge Transfer DynamicsSupporting Research Context
Ionic Salt Structure Pre-existing charge separation can facilitate the generation and transport of charge carriers in a hybrid material.The formation of salts from polyamines and sulfonic acids is a known method to create functional materials like dispersing agents. google.com
DBSA Anion Can induce proton-electron transfer in conjugated systems and participate in charge transfer adsorption mechanisms. researchgate.netscience.govDBSA has been shown to induce the formation of radical cations in polyaniline models. researchgate.net
Ethane-1,2-diamine Cation Can act as a counter-ion that influences the electronic environment and the stability of charge-transfer complexes.The interaction of diamine ligands with metal centers is crucial in catalysis, highlighting their role in electronic interactions. acs.org
Amphiphilic Nature Allows for self-assembly, which can create organized domains within a hybrid material, potentially leading to anisotropic charge transport pathways.The self-assembly of DBSA into various morphologies is well-documented. researchgate.netresearchgate.net

Regulatory and Ethical Frameworks in Chemical Research Pertaining to Novel Compounds

Academic Compliance and Research Governance for Chemical Entitiesacs.orgnsf.govopcw.org

Academic institutions are the bedrock of fundamental research, and as such, they operate under stringent governance to ensure that the pursuit of knowledge is conducted responsibly. acs.org The governance of chemical entities within academia involves a multi-layered approach, encompassing institutional oversight, national laws, and international agreements. digitellinc.comhendrix.edu For a compound like Einecs 276-111-5, which is classified as a research-grade substance, its handling, synthesis, and study fall under rigorous compliance protocols from the moment it is created or acquired. vulcanchem.com

Researchers in chemistry must navigate a complex web of regulations that govern the lifecycle of a chemical substance. numberanalytics.com These frameworks are designed to protect human health and the environment from potential hazards. ebsco.comsolubilityofthings.com

National Regulations: In the United States, the Toxic Substances Control Act (TSCA) requires the Environmental Protection Agency (EPA) to assess and regulate new and existing chemicals. numberanalytics.comebsco.com In the European Union, the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation places the responsibility on industries to manage the risks that chemicals may pose. ontosight.aiontosight.ai A substance like this compound, if manufactured or imported in the EU in quantities over one ton per year, would require registration with the European Chemicals Agency (ECHA), including a comprehensive hazard assessment. vulcanchem.com If identified as a Substance of Very High Concern (SVHC), its use could be restricted or require specific authorization. vulcanchem.comeuropa.eupencomsf.com

International Agreements: Beyond national borders, international conventions aim to harmonize chemical management. The Stockholm Convention on Persistent Organic Pollutants (POPs) and the Basel Convention on hazardous waste transport are critical frameworks that influence national policies. ebsco.comnsw.gov.au These agreements ensure a baseline of responsible management for chemicals that have the potential for widespread environmental impact.

Regulatory FrameworkJurisdictionKey Function
REACH European UnionGoverns the registration, evaluation, authorisation, and restriction of chemical substances. ontosight.ai
TSCA United StatesRequires testing, regulation, and screening of all chemicals produced or imported. numberanalytics.comebsco.com
Stockholm Convention InternationalRestricts and ultimately prohibits persistent organic pollutants (POPs). ebsco.comnsw.gov.au
Basel Convention InternationalControls the transboundary movement of hazardous wastes and their disposal. ebsco.com

This interactive table summarizes key regulatory frameworks governing chemical research.

Responsible Conduct of Research (RCR) is a comprehensive framework that guides scientists in maintaining the integrity of their work. northwestern.eduopenaccessgovernment.org It is an essential component of training for all researchers, from undergraduates to principal investigators. northwestern.edu Adherence to RCR principles is crucial for ensuring public trust and the reliability of scientific findings. openaccessgovernment.orgnumberanalytics.com

Key best practices include:

Training and Education: Many institutions mandate RCR training, covering topics like research misconduct, data management, and mentorship. northwestern.edusolubilityofthings.com

Laboratory Safety: A strong safety culture is paramount. usc.edu This involves adhering to established protocols, using personal protective equipment (PPE), proper chemical storage, and having emergency procedures in place. columbia.edusavemyexams.com Regular inspections by bodies like the Occupational Safety and Health Administration (OSHA) in the U.S. enforce these standards. numberanalytics.comcolumbia.edu

Documentation: Meticulous record-keeping is fundamental. Researchers must maintain detailed and accurate laboratory notebooks, documenting all procedures, observations, and data. pitt.edu This ensures reproducibility and provides a clear audit trail. solubilityofthings.com

Ethical Considerations in Chemical Synthesis and Application Research

The synthesis of novel compounds and the investigation of their potential applications are central to chemistry but are fraught with ethical considerations. oup.com Chemists are not only discoverers but also creators, and this dual role carries a significant responsibility to consider the potential consequences of their work. oup.comchemistryworld.com

The principles of responsible innovation demand that researchers anticipate and assess the potential implications of their work. While this compound is a salt and not a traditional coordination complex, the ethical principles are broadly applicable to all chemical synthesis. This includes:

Green Chemistry: Researchers have an ethical obligation to design processes that minimize waste and use less hazardous substances, a core tenet of the 12 Principles of Green Chemistry. savemyexams.com

Preventing Misuse: Scientists must be aware of the potential for dual-use applications of their research. The Hague Ethical Guidelines, for example, encourage chemists to promote the peaceful applications of chemistry and prevent the misuse of scientific knowledge. opcw.org

Societal Impact: Ethical practice involves considering the broader societal and environmental impact of new chemicals. solubilityofthings.com This includes evaluating a substance's entire lifecycle, from synthesis to disposal. savemyexams.com

Data integrity and transparency are the bedrock of scientific credibility. numberanalytics.comsolubilityofthings.com The scientific community and the public must have confidence that reported findings are accurate and honestly presented. solubilityofthings.com

Honesty in Reporting: An author's primary obligation is to present a complete and accurate account of their research, without fabrication, falsification, or manipulation of data. acs.org Any editing of data to remove impurities or selectively present results is considered a serious breach of research integrity. acs.org

Transparency and Reproducibility: The clear and comprehensive disclosure of research methods and data is essential for other researchers to reproduce and validate findings. numberanalytics.comnumberanalytics.com This transparency accelerates scientific progress by allowing others to build upon existing work. numberanalytics.com

Data Management and Sharing: Establishing robust data management plans is crucial for ensuring data security and accessibility. pitt.edunumberanalytics.com The use of open data repositories is increasingly encouraged to facilitate collaboration and verification. nih.gov

PrincipleDescriptionImportance
Honesty Truthful reporting of findings and methods without fabrication or falsification. solubilityofthings.comForms the foundation of all research and maintains credibility. acs.org
Transparency Clear and comprehensive disclosure of research methods, data, and potential conflicts of interest. numberanalytics.comEnables reproducibility, fosters collaboration, and builds public trust. numberanalytics.com
Accountability Taking responsibility for the integrity of the research process and its outcomes. openaccessgovernment.orgsolubilityofthings.comEnsures that researchers are answerable for their work to peers and society.
Stewardship Responsible management of research resources, including funding, materials, and data. openaccessgovernment.orgPromotes efficient and ethical use of resources entrusted to researchers.

This interactive table outlines core principles for the responsible conduct of research.

Funding Mechanisms and Policy Influence on Chemical Research Landscapeacs.orgnsf.govschrodinger.com

The direction and scope of chemical research are significantly shaped by science policy and the availability of funding. numberanalytics.comnumberanalytics.com Government agencies, private foundations, and international organizations establish priorities that guide scientific inquiry toward addressing societal challenges. numberanalytics.com

Funding for the discovery of novel compounds like this compound is often channeled through broad programs aimed at fundamental science or targeted initiatives. For example, the National Science Foundation (NSF) in the U.S. supports basic research in areas like chemical synthesis and mechanistic studies. nsf.gov The National Institutes of Health (NIH) funds research aimed at discovering small molecules for therapeutic purposes. nih.gov In China, the National Natural Science Foundation of China (NSFC) has a funding strategy centered on fundamental research guided by industrial needs. chinesechemsoc.org

Policy decisions directly influence these funding priorities. sustainability-directory.com A governmental focus on sustainable energy, for instance, will lead to increased funding for research into green chemistry, new battery technologies, or solar fuel applications. nsf.govnumberanalytics.com Similarly, public health crises can shift funding toward drug discovery and immunomodulators. nih.gov Researchers and scientific societies can, in turn, influence policy by communicating their findings and engaging with policymakers to ensure decisions are based on sound scientific evidence. acs.orgrsc.org International bodies like the Organisation for the Prohibition of Chemical Weapons (OPCW) also offer grants for small-scale research projects related to the peaceful uses of chemistry, particularly in developing countries. opcw.org

Impact of Research Funding on Synthetic Chemistry Development

The advancement of synthetic chemistry, particularly concerning the development of novel compounds such as 2-dodecylbenzenesulfonic acid;ethane-1,2-diamine (this compound), is intrinsically linked to the availability and focus of research funding. Financial support from both public and private sectors plays a pivotal role in driving the fundamental research necessary to discover and optimize new chemical entities. This funding enables the exploration of innovative synthetic routes, the characterization of new molecules, and the investigation of their potential applications.

Research grants from national science foundations and government agencies are fundamental to academic laboratories where much of the foundational synthetic methodology is developed. For instance, the synthesis of complex molecules often relies on the development of new catalysts, reagents, and reaction conditions, all of which require significant investment in long-term, exploratory research. The development of a compound like this compound, a salt formed between 2-dodecylbenzenesulfonic acid and ethane-1,2-diamine, would likely stem from research into surfactant chemistry and materials science. vulcanchem.com Funding directed towards these areas allows chemists to investigate the synthesis of amphiphilic molecules with tailored properties for applications such as emulsifiers or corrosion inhibitors. vulcanchem.com

Furthermore, the impact of research funding extends to the training of the next generation of synthetic chemists. Graduate students and postdoctoral researchers, who are often supported by research grants, are the primary drivers of laboratory research. Their work, under the guidance of experienced principal investigators, leads to the discoveries that fuel the pipeline of new chemical technologies.

Private sector funding, typically from chemical and pharmaceutical companies, is often more targeted towards applied research with a clear commercial goal. This can accelerate the development of specific compounds with demonstrated potential. However, a robust ecosystem of public funding for basic research is essential to provide the foundational knowledge and discoveries upon which applied research can build. The synthesis and study of novel compounds like 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole, a potent inhibitor of monoamine oxidase B, was supported by the National Research Foundation of South Africa, highlighting the role of national funding bodies in advancing the synthesis of new chemical entities with potential therapeutic applications. mdpi.compreprints.orgresearchgate.net

Policy Development for Emerging Chemical Technologies

The emergence of novel chemical compounds necessitates the continuous evolution of regulatory and policy frameworks to ensure their safe development, use, and disposal. As new chemical technologies are developed, policymakers are faced with the challenge of creating regulations that protect public health and the environment without stifling innovation.

One of the key areas of policy development for emerging chemical technologies is the establishment of robust systems for risk assessment and management. Regulatory bodies like the European Chemicals Agency (ECHA) play a crucial role in this process. ontosight.ai For a new compound to be introduced to the market, it must typically undergo a rigorous evaluation of its potential hazards. This often involves the submission of a comprehensive data package by the manufacturer, detailing the physicochemical properties, toxicity, and environmental fate of the substance.

A significant challenge in policy development is addressing the rapid pace at which new chemical entities, such as novel psychoactive substances (NPS), can be synthesized and distributed. mdpi.com In response, some jurisdictions have moved towards more agile regulatory frameworks that can address entire classes of compounds based on their chemical structure or biological activity, rather than regulating them on a substance-by-substance basis. rajahtannasia.comeuropa.eu This "generic" or "analogue" approach allows for a more proactive response to the emergence of new and potentially harmful substances.

The development of policies for emerging chemical technologies also involves international cooperation. Given the global nature of the chemical industry, harmonization of regulatory standards is crucial to facilitate trade and ensure a consistent level of safety across different regions. Organizations such as the United Nations and the Organisation for Economic Co-operation and Development (OECD) work to establish international guidelines and testing protocols for chemicals.

Furthermore, public engagement and transparency are increasingly recognized as important components of effective chemical policy. Providing the public with access to information about the potential risks of new chemical technologies and involving them in the decision-making process can help to build trust and ensure that policies reflect societal values. The European Union's "Perspectives on drugs" initiative, which analyzes different legal approaches to controlling new psychoactive substances, is an example of a policy-oriented analysis aimed at informing regulatory strategies. europa.eu

The table below provides an overview of key international regulatory frameworks relevant to emerging chemical technologies.

Regulatory FrameworkJurisdictionKey Features
REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals)European UnionRequires manufacturers and importers to register chemical substances and provide data on their properties and uses. vulcanchem.com
Toxic Substances Control Act (TSCA)United StatesGrants the Environmental Protection Agency (EPA) the authority to require reporting, record-keeping, and testing of chemical substances.
Industrial Chemicals Act 2019AustraliaRegulates the importation and manufacture of industrial chemicals.
Act on the Evaluation of Chemical Substances and Regulation of Their Manufacture, etc. (CSCL)JapanRequires the evaluation of new chemical substances for their potential impact on human health and the environment.

Future Research Directions and Unexplored Avenues for Tetrasodium Tris Bathophenanthroline Disulfonate Ruthenium Ii

Sustainable Chemistry Approaches and Green Engineering Principles

The development of future applications for Tetrasodium (B8768297) Tris(Bathophenanthroline Disulfonate)Ruthenium(II) is increasingly guided by the principles of green chemistry and engineering, aiming to minimize environmental impact throughout the lifecycle of the compound. yale.edumdpi.com

Development of Environmentally Benign Synthesis and Catalysis

A primary goal in the field of ruthenium complexes is the creation of environmentally friendly synthesis routes. mdpi.com Traditional methods for synthesizing coordination compounds often rely on organic solvents and can generate significant waste. Future research is directed towards mechanochemistry (manual grinding or milling), which can reduce or eliminate the need for solvents, shorten reaction times, and sometimes offer access to products not achievable in solution. mdpi.com Another green approach is the use of water or glycerol (B35011) as reaction media, which are non-toxic and abundant. rsc.org Research has shown that certain ruthenium-based catalysts can effectively perform reactions like the hydration of nitriles to non-toxic amides in water, which could pave the way for greener synthesis pathways for precursors of complexes like Einecs 276-111-5. rsc.org

Furthermore, the catalytic potential of ruthenium complexes is a key area for applying green principles. Catalytic processes are inherently sustainable as they allow for chemical transformations with only small amounts of the catalyst, which can often be recycled and reused. rsc.org The development of ruthenium catalysts for processes like the hydrogenation of esters represents a sustainable method for producing fine chemicals and pharmaceuticals. rsc.orgchemrxiv.org Future work will likely focus on designing catalysts based on the bathophenanthroline (B157979) disulfonate ligand structure that can operate in environmentally benign solvents and be easily separated and recycled. rsc.org

Circular Economy Principles in Ruthenium Complex Design

The principles of a circular economy—eliminating waste, circulating products and materials, and regenerating nature—are being increasingly applied to chemical design. efrag.orgiclei-europe.orgkreislaufwirtschaft-deutschland.de For a high-value, metal-based compound like Tetrasodium Tris(Bathophenanthroline Disulfonate)Ruthenium(II), this involves designing for longevity, recovery, and reuse.

Future research will likely explore strategies for recovering the ruthenium metal from spent solutions or after its use in applications like protein staining. This is crucial as ruthenium is a precious metal. Designing the complex to be more easily recyclable without degrading the ligand or the metal center is a significant challenge. This could involve developing reversible binding techniques for its applications or creating systems where the catalyst remains in a separate phase (like glycerol) for easy recovery and reuse over multiple cycles. rsc.org The overarching goal is to move away from a linear "use and dispose" model to one where the valuable components of the complex are kept in circulation for as long as possible, minimizing both waste and the need for virgin material extraction. efrag.org

Integration with Artificial Intelligence and Machine Learning for Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools to accelerate the discovery and optimization of ruthenium complexes. chemrxiv.orgresearchgate.net These computational approaches can analyze vast datasets to identify patterns and make predictions, significantly reducing the time and cost associated with empirical laboratory work. rsc.org

Predictive Modeling for Reaction Outcomes

Machine learning models are being developed to predict the outcomes of chemical reactions with high accuracy. researchgate.net For ruthenium-catalyzed reactions, such as the hydrogenation of esters, ML models can predict reaction yields based on various chemical descriptors of the catalyst, substrates, and reaction conditions. rsc.orgchemrxiv.orgresearchgate.net These models can achieve high mean accuracies, sometimes up to 91%, in predicting yields for unseen data. chemrxiv.orgresearchgate.net

By training models on existing literature data, researchers can screen virtual libraries of potential catalysts and identify the most promising candidates for synthesis and testing. chemrxiv.org This predictive power bypasses the need for extensive empirical screening, making the discovery process more efficient. rsc.orgnih.gov For instance, ML has been successfully used to predict the antibacterial activity of new ruthenium complexes, increasing the hit rate for finding active compounds by more than fivefold compared to traditional screening. chemrxiv.orgnih.gov This approach could be adapted to predict other properties of Tetrasodium Tris(Bathophenanthroline Disulfonate)Ruthenium(II) derivatives, such as their fluorescence quantum yield or binding affinity to specific proteins.

Table 1: Application of Machine Learning in Ruthenium Complex Research
ML Application AreaObjectiveExample FindingReference
Catalyst Performance PredictionPredict reaction yields for ester hydrogenation.Models achieved mean accuracies up to 91% on test sets. chemrxiv.orgresearchgate.net
Antibacterial Activity PredictionIdentify new ruthenium complexes with antibacterial properties.Achieved a 5.1x higher hit-rate against MRSA compared to the original library. chemrxiv.org
Catalyst OptimizationPredict conversion and selectivity for new catalysts.Model predictions were within 3% of experimental results for new complexes. nih.gov
Cytotoxicity PredictionPredict the anticancer properties of ruthenium complexes.Models led to a threefold increase in the hit rate compared to random sampling. chemrxiv.org

Automated Synthesis and High-Throughput Experimentation

The integration of AI with robotic systems enables automated synthesis and high-throughput experimentation, further accelerating the research cycle. wikipedia.orgrsc.org Automated synthesis platforms can perform chemical reactions, purifications, and analyses with minimal human intervention, allowing for the rapid generation of compound libraries. merckmillipore.comhelgroup.com This technology is particularly well-suited for exploring the vast chemical space of ruthenium complexes by systematically varying ligands and reaction conditions. rsc.org

When combined with predictive modeling, automated systems can create a closed loop for discovery. An AI model can propose a set of candidate molecules, a robotic system can synthesize and test them, and the results can be fed back into the model to refine its predictions for the next round of experiments. nih.gov This iterative process of design, synthesis, and testing can dramatically speed up the optimization of complexes like Tetrasodium Tris(Bathophenanthroline Disulfonate)Ruthenium(II) for specific applications, whether in catalysis, materials science, or medicine. rsc.orgnih.gov

Cross-Disciplinary Research Collaborations and Emerging Fields

The unique properties of Tetrasodium Tris(Bathophenanthroline Disulfonate)Ruthenium(II) position it at the intersection of several scientific disciplines, fostering collaborations and opening up new avenues of research. Its established use in proteomics for protein visualization is a prime example of collaboration between inorganic chemistry and biochemistry. wikipedia.orgwikiwand.com Researchers have worked to improve staining protocols to achieve better signal-to-background ratios and have explored heteroleptic variations of the complex to enhance its properties for in-gel protein detection. nih.govnih.gov

Emerging research points to the potential of ruthenium complexes in medicine, particularly as anticancer and antibacterial agents. nih.govnih.gov This creates opportunities for collaboration between synthetic chemists, pharmacologists, and clinicians to design and evaluate new drug candidates. The ability of ruthenium complexes to mimic iron in biological systems and interact with proteins like albumin is a key aspect of their potential therapeutic action. nih.gov

Bio-Inspired Chemical Systems

The unique characteristics of Ruthenium(II) polypyridyl complexes, the family to which Tetrasodium Tris(Bathophenanthroline Disulfonate)Ruthenium(II) belongs, make them exceptional candidates for the design of systems that mimic biological processes. Future research could pivot from the compound's current analytical role to a functional one within biomimetic and bio-inspired systems.

Artificial Photosynthesis: A significant frontier in renewable energy is the development of artificial systems that replicate natural photosynthesis. Ruthenium(II) polypyridyl complexes have been extensively studied as potential photosensitizers in such systems, capable of absorbing light and initiating the electron transfer reactions necessary for processes like water oxidation. dcu.ie While much of this research has focused on other analogues, the specific properties of Tetrasodium Tris(Bathophenanthroline Disulfonate)Ruthenium(II), particularly its high water solubility and robust nature, remain to be fully explored in this context. Future investigations could focus on integrating this complex into multi-component architectures for light-driven water splitting, aiming to generate clean hydrogen fuel. acs.org Its sulfonic acid groups could be leveraged for anchoring the complex onto semiconductor surfaces or integrating it into polymer membranes, creating the organized interfaces essential for efficient charge separation and transport, mimicking the thylakoid membranes of chloroplasts.

Biomimetic Catalysis: Beyond energy conversion, bio-inspired catalysis represents another major unexplored avenue. Many essential biological reactions are catalyzed by metalloenzymes. Ruthenium complexes can be designed to mimic the active sites of these enzymes. For instance, Ruthenium(II) polypyridyl complexes have demonstrated the ability to catalyze hydride transfer reactions, such as the regeneration of the NADH coenzyme from NAD+. nih.govfrontiersin.org This capability is fundamental to cellular metabolism. Future studies could investigate the catalytic efficiency of Tetrasodium Tris(Bathophenanthroline Disulfonate)Ruthenium(II) in such reactions. An unexplored direction is the potential to induce and control reductive stress within cellular models by catalytically altering the [NAD+]/[NADH] ratio, a novel approach that could have applications in studying metabolic pathways or as a therapeutic strategy. nih.gov

Advanced Spectroscopic Probes for Complex Chemical Systems

While the compound is already used as a general protein stain, its sophisticated spectroscopic properties are underutilized. Future research can focus on transforming it from a simple stain into a highly specific and dynamic spectroscopic probe for interrogating complex biological and chemical systems.

Next-Generation Electrochemiluminescence (ECL) Systems: The compound is known to exhibit exceptionally high electrochemiluminescence (ECL) intensity, reported to be six times higher than that of the common [Ru(bpy)3]2+ standard in certain conditions. acs.org This presents a significant opportunity for developing next-generation analytical tools. An unexplored avenue is the incorporation of this specific complex into solid-state sensor platforms. Research on similar ruthenium complexes has shown that embedding them within matrices like metal-organic frameworks (MOFs) or silica (B1680970) nanochannels can dramatically enhance ECL signals and stability, allowing for the development of reusable sensors and even enabling single-molecule imaging. nih.govmdpi.com Future work could focus on designing nanostructures incorporating Tetrasodium Tris(Bathophenanthroline Disulfonate)Ruthenium(II) to create highly sensitive and stable ECL sensors for specific small molecules or biomarkers in clinical samples.

Förster Resonance Energy Transfer (FRET) Probes: The favorable photophysical properties of Ruthenium(II) polypyridyl complexes, including long luminescence lifetimes and large Stokes shifts, make them ideal candidates for use as donors in Förster Resonance Energy Transfer (FRET) applications. acs.org FRET is a powerful technique for measuring nanoscale distances and is widely used in biological assays to study molecular interactions. acs.org The use of ruthenium complexes can create "mega-Stokes shift" FRET pairs, which significantly reduces spectral overlap and improves signal-to-noise ratios. acs.org A key future direction is the development of FRET-based bioassays using Tetrasodium Tris(Bathophenanthroline Disulfonate)Ruthenium(II) as the donor molecule. This could involve conjugating the complex to antibodies, nucleic acids, or other biomolecules to create specific probes for detecting protein-protein interactions, DNA hybridization, or enzyme activity in real-time.

Photoactivated and Multifunctional Probes: An exciting and unexplored area is the development of "smart" probes that can be activated by light to perform a specific function. Photoactivated ruthenium complexes are being investigated for applications in photodynamic therapy, where an otherwise stable complex becomes cytotoxic upon irradiation. mdpi.comnih.gov This concept could be extended to create photoactivated spectroscopic probes. For example, the compound could be caged with a photolabile group that quenches its luminescence. Upon irradiation with a specific wavelength of light, the caging group would be removed, "turning on" the fluorescence. This would allow for precise spatial and temporal control over signal generation, enabling advanced imaging techniques and the tracking of dynamic processes within living cells with minimal background interference.

Q & A

Introduction

The following FAQs address methodological challenges in studying Einecs 276-111-5 , a compound registered under the European Inventory of Existing Commercial Chemical Substances. These questions emphasize scientific rigor, experimental design, and data analysis, aligned with frameworks for formulating research questions (e.g., FINER criteria) . Responses integrate best practices from analytical chemistry, reproducible research protocols, and peer-reviewed literature standards.

Basic Research Questions

Q. What are the validated synthesis protocols for this compound, and how can researchers ensure reproducibility?

  • Methodological Answer : Begin with a literature review to identify established synthesis routes (e.g., solvent selection, catalysts). Validate purity using High-Performance Liquid Chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, ensuring spectral peaks align with reference data . Document reaction conditions (temperature, pressure, stoichiometry) in detail to enable replication . For novel methods, include step-by-step procedures in supplementary materials, adhering to journal guidelines for experimental transparency .

Q. Which spectroscopic techniques are optimal for characterizing this compound, and how should data discrepancies be addressed?

  • Methodological Answer :

TechniqueApplicationValidation Steps
FT-IR Functional group identificationCompare with spectral databases (e.g., NIST)
Mass Spectrometry Molecular weight confirmationCross-validate with isotopic patterns
XRD Crystalline structure analysisMatch diffraction patterns to simulated models
Discrepancies may arise from impurities or instrument calibration errors. Replicate measurements under controlled conditions and apply error analysis (e.g., standard deviation) to identify outliers .

Q. How can researchers design a literature review to identify knowledge gaps about this compound?

  • Methodological Answer : Use databases like SciFinder and PubMed with keywords "this compound," "synthesis," and "applications." Filter studies by publication date (last 10 years) and impact factor. Tabulate findings to highlight conflicting data (e.g., varying solubility values) and prioritize unresolved questions, such as catalytic behavior under extreme pH .

Advanced Research Questions

Q. How should contradictory thermodynamic data (e.g., enthalpy of formation) for this compound be resolved?

  • Methodological Answer : Conduct a meta-analysis comparing experimental setups from conflicting studies. Variables to assess include:

  • Measurement techniques (e.g., calorimetry vs. computational modeling).
  • Sample purity (e.g., HPLC-certified vs. industrial-grade material).
  • Environmental controls (e.g., humidity, inert gas use).
    Apply multivariate regression to isolate confounding factors . If contradictions persist, propose a collaborative study with original authors to replicate experiments .

Q. What computational strategies are effective for predicting this compound’s reactivity in non-aqueous solvents?

  • Methodological Answer : Use density functional theory (DFT) to model electron distribution and reactive sites. Validate predictions with experimental kinetics data (e.g., reaction rates in tetrahydrofuran vs. dimethylformamide). Calibrate computational parameters (e.g., basis sets, solvation models) against known analogs . Publish raw simulation files and validation datasets in open repositories .

Q. How can researchers optimize reaction conditions for this compound using statistical design of experiments (DoE)?

  • Methodological Answer : Implement a fractional factorial design to test variables (e.g., temperature, catalyst loading, solvent polarity). Use response surface methodology (RSM) to identify optimal conditions for yield and selectivity. Validate models with three independent replicates and report confidence intervals . For transparency, share raw data and analysis scripts in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.